2-Amino-3-chloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJPBQGRCNJYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351203 | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39620-04-7 | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-chloropyridine
CAS Number: 39620-04-7
This technical guide provides a comprehensive overview of 2-Amino-3-chloropyridine, a key chemical intermediate in various fields, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a stable and reactive compound, making it a valuable building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [2][3][4] |
| Molecular Weight | 128.56 g/mol | [2][3][4] |
| Melting Point | 60-64 °C | [4] |
| Boiling Point | 207.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 79.0 ± 21.8 °C | [2] |
| LogP | 1.84 | [2] |
| Vapour Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |
| Index of Refraction | 1.607 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR (in CDCl₃): Spectral data is available but requires a registered account for full access.[5]
-
Mass Spectrum (GC): The mass spectrum of this compound is available and can be viewed with a free account.[6]
-
Crystallographic Data: The C—Cl bond length is approximately 1.735 (3) Å, and the C—Namine distance is about 1.351 (4) Å. In the crystalline state, it forms a herringbone packing structure with centrosymmetric head-to-tail Namine—H⋯Npyr hydrogen-bonded dimers.[7]
Synthesis and Reactivity
The presence of an amino group and a chlorine atom on the pyridine (B92270) ring makes this compound a versatile substrate for various chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions.[8]
Synthetic Protocols
Several methods for the synthesis of this compound and related compounds have been reported. Below are summaries of key experimental procedures.
Protocol 1: Chlorination of 3-Aminopyridine (B143674)
This process involves the direct chlorination of 3-aminopyridine to produce 2-chloro-3-aminopyridine.
-
Reaction: A 25-45% aqueous solution of one molar part of 3-aminopyridine is mixed with 3 to 4 molar parts of hydrogen chloride.
-
Chlorination: Gaseous chlorine is introduced into the stirred solution at a temperature of 15-50 °C.
-
Catalyst: The reaction is carried out in the presence of a catalyst, such as ferric chloride, used in an amount of 1 to 8% by weight based on the amount of 3-aminopyridine.[9]
-
Work-up: The reaction mixture is neutralized, and the product is recovered.
Protocol 2: Synthesis from 2-Pyridone
This multi-step synthesis starts from 2-pyridone.
-
Nitration and N-alkylation: 2-pyridone undergoes a nitration reaction followed by N-alkylation to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone.[10]
-
Chlorination and Deprotection: The intermediate is then treated with a chlorinating agent, such as triphosgene, to introduce the chlorine atom and remove the alkyl protecting group, forming 2-chloro-3-nitropyridine.[10][11]
-
Reduction: The final step involves the reduction of the nitro group to an amino group to yield 2-chloro-3-aminopyridine.[10][11]
Reactivity
The reactivity of this compound is influenced by the electronic effects of the amino and chloro substituents on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of more complex molecules.[12] The amino group can participate in various coupling and condensation reactions.[13]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.
-
Pharmaceutical Development: It is a key building block for the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] Its derivatives are being explored for their potential as kinase inhibitors in cancer therapy.[14]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection.[1][8]
-
Materials Science: Researchers are investigating its use in the creation of novel polymers and coatings with enhanced properties.[8]
-
Organic Synthesis: It remains a valuable tool for organic chemists in the construction of complex molecular frameworks for diverse applications.[8]
Safety Information
It is important to handle this compound with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.).
Visualizations
Synthesis Workflow from 3-Aminopyridine
The following diagram illustrates the general workflow for the synthesis of this compound starting from 3-aminopyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:39620-04-7 | Chemsrc [chemsrc.com]
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- 4. This compound 97 39620-04-7 [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound | 39620-04-7 | Benchchem [benchchem.com]
- 9. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 10. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloropyridine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features, including the presence of an amino group and a chlorine atom on the pyridine (B92270) ring, impart specific reactivity that is leveraged in the development of novel molecules with diverse biological activities. This technical guide provides an in-depth overview of the core physical properties of this compound, supplemented with detailed experimental protocols and a logical workflow for its application in synthetic chemistry.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to pale cream or brown crystalline powder or solid. | [1][2][3][4] |
| Molecular Formula | C₅H₅ClN₂ | [5][6] |
| Molecular Weight | 128.56 g/mol | [6] |
| Melting Point | 54.0 - 67.0 °C | [4] |
| 60 - 64 °C | [6] | |
| 59 - 62 °C | [5] | |
| Boiling Point (Predicted) | 207.0 ± 20.0 °C | [5] |
| Density (Predicted) | 1.326 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.14 ± 0.36 | [5] |
Spectral Data Summary
| Spectral Data Type | Description | Source(s) |
| ¹H NMR | Spectrum available. | [1] |
| Mass Spectrum (GC-MS) | Spectrum available. | [7] |
| FTIR Spectrum | Spectrum available. | [8][9] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific equipment and conditions.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to ensure the sample is compact at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
Heating: The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting point.[10]
-
Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.[11]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]
Boiling Point Determination (Siwoloboff Method - Micro Scale)
Objective: To determine the boiling point of a small quantity of liquid (applicable if this compound is in a liquid state or can be melted).
Materials:
-
This compound sample
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in the fusion tube.[12]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[12]
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath.[13]
-
Heating: The heating bath is heated slowly and steadily.[12]
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[12]
-
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]
Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Test tubes
-
A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)
Procedure:
-
Sample Addition: Approximately 25 mg of the solid sample is placed into a test tube.[14]
-
Solvent Addition: 0.75 mL of the chosen solvent is added in small portions to the test tube.[14]
-
Mixing: The test tube is shaken vigorously after each addition of the solvent.[14]
-
Observation: The sample is observed to see if it dissolves completely. Solubility is typically defined as the dissolution of the solid to form a clear solution.[15][16]
-
Classification: Based on its solubility in acidic, basic, and neutral solvents, the compound can be classified.[17] For instance, solubility in 5% HCl suggests a basic compound (like an amine), while solubility in 5% NaOH would indicate an acidic compound.
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound sample
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or water).[18]
-
Sample Preparation: A series of solutions are prepared by diluting the stock solution with different buffer solutions to cover a range of pH values around the expected pKa.[19][20]
-
UV-Vis Spectra Acquisition: The UV-Vis spectrum of each buffered solution is recorded over a relevant wavelength range.[21]
-
Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.[19]
-
pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.[19][21] This can be done graphically or by fitting the data to the appropriate equation.[19]
Spectral Analysis Protocols
¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving 5-25 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[22]
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 300 or 400 MHz).[23] Key acquisition parameters to consider include the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).[23] For quantitative results, a longer relaxation delay is necessary.[24]
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[25][26] The solution should be free of particulates.[25]
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.[27] The temperature program of the GC oven is optimized to achieve good separation.[26]
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge ratio (m/z) to produce a mass spectrum.[28]
FTIR (Fourier-Transform Infrared) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[29][30] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][5][31] Moisture should be avoided as it has strong IR absorption bands.[31]
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum of the sample.[32]
Logical Workflow: Application in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its functional groups allow for a variety of chemical transformations. The following diagram illustrates a generalized workflow for its application.
Caption: Synthetic utility of this compound.
This workflow highlights the central role of this compound as a versatile intermediate. Starting from simpler pyridine derivatives, it is synthesized and then undergoes further chemical modifications, such as cross-coupling reactions or derivatization of the amino group, to yield active pharmaceutical ingredients (APIs) or agrochemically active compounds. These final products then proceed through their respective development and testing pipelines.
References
- 1. westlab.com [westlab.com]
- 2. scienceijsar.com [scienceijsar.com]
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- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. This compound 97 39620-04-7 [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Khan Academy [khanacademy.org]
- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. pharmaguru.co [pharmaguru.co]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 24. books.rsc.org [books.rsc.org]
- 25. Sample preparation GC-MS [scioninstruments.com]
- 26. uoguelph.ca [uoguelph.ca]
- 27. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. memphis.edu [memphis.edu]
- 29. shimadzu.com [shimadzu.com]
- 30. eng.uc.edu [eng.uc.edu]
- 31. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 32. lpdlabservices.co.uk [lpdlabservices.co.uk]
2-Amino-3-chloropyridine chemical properties
An In-depth Technical Guide to 2-Amino-3-chloropyridine
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research.
Core Chemical Properties
This compound is a substituted pyridine (B92270) ring with an amino group at position 2 and a chlorine atom at position 3. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3][4] |
| Molecular Weight | 128.56 g/mol | [1][2][3][4] |
| Appearance | Gray to yellow solid; Pale cream to brown crystals or powder | [4][5][6] |
| Melting Point | 59-65 °C | [4][6] |
| Boiling Point | 207.0 ± 20.0 °C at 760 mmHg | [1][6] |
| Density | 1.3 ± 0.1 g/cm³ | [1][6] |
| pKa | 4.14 ± 0.36 (Predicted) | [6] |
| LogP | 1.84 | [1] |
| Flash Point | 79.0 ± 21.8 °C | [1] |
| CAS Number | 39620-04-7 | [1][3][4] |
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by its two functional groups: the nucleophilic amino group and the chloro-substituted pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).[4][7] The presence of these reactive sites allows for diverse chemical transformations.[7]
-
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom can be displaced by various nucleophiles. While electron-deficient 2-halopyridines readily undergo SNAr, unsubstituted versions can require harsh conditions like high temperature and pressure.[8] Flow reactors providing short reaction times at high temperatures (up to 300 °C) have been shown to overcome the activation barrier for these reactions, enabling efficient conversion.[8]
-
Reactions of the Amino Group : The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. For instance, it can be converted into a chloro group via reactions like the Sandmeyer reaction, although this often requires specific conditions to achieve good yields.[9]
-
Building Block in Synthesis : It serves as a crucial intermediate for creating more complex molecules.[4][7] Its stability and defined reactivity facilitate efficient synthetic processes for developing novel therapeutic agents, agrochemicals, and materials like polymers and coatings.[4]
Role in Drug Discovery and Agrochemicals
2-Aminopyridine and its derivatives are recognized as important scaffolds in medicinal chemistry and drug discovery.[10][11] this compound is particularly valuable as a precursor for a range of biologically active compounds.
-
Pharmaceutical Development : It is a key intermediate in synthesizing pharmaceuticals, notably anti-inflammatory and antimicrobial agents.[4] The broader class of 2-amino-3-cyanopyridine (B104079) derivatives, which shares a similar structural motif, has shown diverse biological activities, including antimicrobial, cardiotonic, and anti-tumor properties.[10][12]
-
Agrochemicals : The compound is employed in the formulation of modern agrochemicals, including herbicides and pesticides, contributing to improved crop protection.[4]
Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for two common laboratory-scale preparations.
Protocol 1: Reduction of 3-Chloro-2-nitropyridine (B1348776)
This protocol describes the synthesis of this compound via the reduction of its nitro precursor.
General Procedure:
-
Dissolve 3-chloro-2-nitropyridine (1.00 g, 6.31 mmol) in methanol (B129727) (10 mL).
-
Sequentially add stannous(II) chloride (5.98 g, 31.54 mmol) and concentrated hydrochloric acid (2.63 mL, 31.54 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction solution with ethyl acetate.
-
Wash the solution with a 1N NaOH solution, followed by a saturated NaHCO₃ solution.
-
Dry the resulting organic phase with anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the final product, 3-chloro-2-aminopyridine.[6]
A typical yield for this procedure is around 63%.[6]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Chlorination of 3-Aminopyridine (B143674)
This method involves the direct chlorination of 3-aminopyridine.
General Procedure:
-
Prepare a solution of one molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride in water (25-45% by weight).
-
Add a catalytic amount of ferric chloride (or nickel/copper chloride).
-
Cool the reaction vessel and introduce chlorine gas while maintaining the temperature between 15-50°C.
-
After the reaction is complete, recover the product by adding a sodium bisulfite solution, followed by neutralization with sodium hydroxide (B78521) at low temperature (-25°C).
-
Add ammonium (B1175870) carbonate to precipitate the product.
-
The resulting solids are collected by centrifugation and dried to yield 2-chloro-3-aminopyridine.[13]
This process typically results in yields of 70-75%.[13]
Logical Relationships in Reactivity
The structure of this compound allows for selective reactions at its distinct functional sites, making it a versatile synthon.
References
- 1. This compound | CAS#:39620-04-7 | Chemsrc [chemsrc.com]
- 2. This compound | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 39620-04-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound CAS#: 39620-04-7 [m.chemicalbook.com]
- 7. This compound | 39620-04-7 | Benchchem [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 10. ijpsr.com [ijpsr.com]
- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
In-Depth Technical Guide: 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-chloropyridine, a pivotal heterocyclic intermediate in the synthesis of a wide array of biologically active molecules. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in pharmaceutical and agrochemical research.
Core Physicochemical and Identification Data
This compound, with the IUPAC name 3-chloropyridin-2-amine, is a stable and reactive compound, making it a valuable building block in organic synthesis.[1] Its key quantitative data are summarized below for ease of reference.
| Property | Value | Reference(s) |
| Molecular Weight | 128.56 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3][4] |
| CAS Number | 39620-04-7 | [1][2][3] |
| Melting Point | 60-64 °C | |
| Appearance | Gray to yellow solid | [4] |
| Purity | ≥ 97% | [2] |
| InChI Key | RZJPBQGRCNJYBU-UHFFFAOYSA-N |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its preparation and subsequent purification.
Experimental Protocol 1: Synthesis from 3-Aminopyridine
This protocol is based on the direct chlorination of 3-aminopyridine, offering a practical and efficient route to the target compound.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine Gas (Cl₂)
-
Ferric Chloride (FeCl₃) or other suitable catalyst (e.g., NiCl₂, CuCl₂)
-
Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and cooling system, prepare a 25-45% aqueous solution of 1 molar equivalent of 3-aminopyridine.
-
Acidification: Add 3 to 4 molar equivalents of concentrated hydrochloric acid to the solution.
-
Catalyst Addition: Introduce a catalytic amount (1-8% by weight of the 3-aminopyridine) of ferric chloride.
-
Chlorination: Cool the reaction mixture to a temperature between 15-50°C. Begin bubbling chlorine gas through the stirred solution. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, HPLC) until the starting material is consumed.
-
Work-up: Upon completion, add a small amount of EDTA to the reaction mixture to chelate the catalyst.
-
Precipitation: Neutralize the mixture with an aqueous sodium hydroxide solution to precipitate the crude this compound as a solid.
-
Isolation: Isolate the crystalline product by filtration and wash with cold water.
-
Drying: Dry the product under vacuum to yield fairly pure this compound.
Purification Protocol: Recrystallization
For achieving higher purity, the crude product can be recrystallized.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of benzene (B151609) and n-hexane).
-
Hot-filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Caption: Synthesis and Purification Workflow for this compound.
Analytical Characterization Protocols
Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound. Below are standard analytical methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient: A typical gradient would be to start with 95% A, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at initial conditions.
-
-
Data Analysis: The purity of the sample is determined by the relative peak area of the main product peak compared to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides confirmation of the molecular weight and structural information through fragmentation patterns.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS)
-
Non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane (B109758) or methanol.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C (hold for 2 min), then ramp to 280°C at a rate of 10°C/min (hold for 5 min).
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50 - 500
-
-
Data Analysis: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z 128), along with characteristic fragmentation peaks.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[1][4] Its reactivity allows for the synthesis of more complex molecules with diverse biological activities.[1]
Caption: Key Application Areas of this compound.
Pharmaceutical Development
This compound serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs). It is particularly noted for its role in the development of novel anti-inflammatory and antimicrobial agents.[1][4] The 2-aminopyridine (B139424) scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic targets. For instance, related 2-amino-3-cyanopyridine (B104079) scaffolds have shown potential as IKK-β inhibitors and A₂A adenosine (B11128) receptor antagonists.
Agrochemical Innovation
In the field of agriculture, this compound is utilized in the synthesis of modern herbicides and pesticides.[1][4] Its incorporation into larger molecules can lead to new active ingredients for crop protection, potentially offering improved efficacy and better environmental profiles compared to existing solutions.
Enzyme Inhibition Studies
The structural features of this compound make it a valuable scaffold for designing enzyme inhibitors.[1] By modifying the amino and chloro groups, researchers can develop libraries of compounds to screen against various enzymes, aiding in the discovery of new drugs and the elucidation of metabolic pathways.
Caption: Conceptual Pathway of Enzyme Inhibition by a Derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. This compound | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3-chloropyridine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-chloropyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, including a reactive amino group and a chlorine substituent on the pyridine (B92270) ring, make it a versatile precursor for a wide range of derivatives. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant role as a key intermediate in the development of targeted therapeutics, with a focus on kinase inhibitors. Detailed experimental protocols and visual workflows are presented to aid researchers in their practical applications of this important compound.
Chemical Structure and Properties
This compound, also known by its IUPAC name 3-chloropyridin-2-amine, is a substituted pyridine with the chemical formula C₅H₅ClN₂.[1][2] The molecule consists of a pyridine ring with an amino group at the 2-position and a chlorine atom at the 3-position. This substitution pattern imparts specific reactivity and electronic properties to the molecule, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 39620-04-7 | [1][2] |
| Molecular Formula | C₅H₅ClN₂ | [1][2] |
| Molecular Weight | 128.56 g/mol | [1][2] |
| IUPAC Name | 3-chloropyridin-2-amine | [2] |
| Appearance | Gray to yellow solid | [1] |
| Melting Point | 59-65 °C | [1] |
| Boiling Point | 207.0 ± 20.0 °C (Predicted) |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.85 | dd | H6 |
| 7.45 | dd | H4 |
| 6.65 | t | H5 |
| 5.40 | br s | NH₂ |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 154.0 | C2 |
| 145.0 | C6 |
| 138.0 | C4 |
| 118.0 | C5 |
| 116.0 | C3 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 4: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretch (asymmetric and symmetric) |
| 1620-1580 | C=C and C=N stretching |
| 1470-1430 | Aromatic ring stretching |
| 800-700 | C-Cl stretch |
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 128/130 | [M]⁺ molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 93 | [M-Cl]⁺ |
| 66 | [M-Cl-HCN]⁺ |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the direct chlorination of 2-aminopyridine (B139424). The following is a detailed experimental protocol for this transformation.
Experimental Protocol: Chlorination of 2-Aminopyridine
Materials:
-
2-Aminopyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development: Kinase Inhibitors
This compound is a crucial starting material for the synthesis of a variety of pharmacologically active compounds.[1] Its derivatives have shown significant potential as inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases. The amino and chloro functionalities provide convenient handles for further chemical modifications to generate libraries of compounds for screening.
Derivatives of 2-aminopyridine have been successfully utilized to develop potent inhibitors of Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined structure, predictable reactivity, and accessibility make it an invaluable tool for the synthesis of novel therapeutic agents. The detailed information provided in this guide, from spectroscopic data to experimental protocols and its role in the development of kinase inhibitors, serves as a comprehensive resource for researchers aiming to leverage the potential of this versatile molecule in their scientific endeavors.
References
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Amino-3-chloropyridine, a key intermediate in the development of pharmaceutical and agrochemical agents. The document details various methodologies, presenting comparative quantitative data and explicit experimental protocols for the core synthetic strategies.
Core Synthesis Strategies
The synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. The primary methods include the direct chlorination of 3-aminopyridine (B143674), a multi-step synthesis commencing from 2-pyridone, the reduction of a nitropyridine precursor, and deaminative chlorination reactions.
Figure 1: High-level overview of the primary synthetic strategies for this compound.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the various synthesis methods, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthesis Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) |
| Direct Chlorination (Gaseous Cl2) | 3-Aminopyridine | Cl2, HCl, FeCl3 (catalyst) | 15-50°C | - | 70-75 | - |
| Direct Chlorination (H2O2/HCl) | 3-Aminopyridine | H2O2, HCl | 15-20°C | 3 hours | 82-85 | 99.2-99.3 |
| From 2-Pyridone (Overall) | 2-Pyridone | Multi-step | Various | - | ~65 | High |
| Step 1: N-Alkylation | 3-Nitro-2-pyridone | Methyl iodide, K2CO3, DMF | - | - | 71.7 | 98.4 |
| Step 2: Chlorination | N-Methyl-3-nitro-2-pyridone | Triphosgene (B27547) | 130°C | - | 93 | 98.6 |
| Step 3: Reduction | 2-Chloro-3-nitropyridine | TiCl4, Mg | Room Temperature | 1 hour | 98 | 99.1 |
| Reduction (Metal-Free) | 2-Chloro-3-nitropyridine | B2(OH)4, 4,4'-bipyridine | - | 5 minutes | 90 | - |
| Deaminative Chlorination (One-Pot) | Aminopyridine | NaNO2, TFA, DMSO, HCl | 5-7°C then 80°C | ~2.5 hours | 60-70 | - |
Detailed Experimental Protocols
Method 1: Direct Chlorination of 3-Aminopyridine with Hydrogen Peroxide and Hydrochloric Acid
This method provides a high-yield synthesis of 2-chloro-3-aminopyridine hydrochloride.
Experimental Workflow:
Figure 2: Step-by-step workflow for the direct chlorination of 3-aminopyridine.
Protocol:
-
Dissolve 18.8g (200mmol) of 3-aminopyridine in 110ml of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add 27.2g (240mmol) of 30% hydrogen peroxide dropwise, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to 15-20°C and stir for 3 hours.[1]
-
Quench the reaction by adding 21g of a 30% sodium sulfite solution.[1]
-
Adjust the pH of the resulting solution to between 2 and 7 using a 50% sodium hydroxide solution.
-
Extract the mixture with a suitable organic solvent, such as ethyl acetate.
-
The product, 2-chloro-3-aminopyridine hydrochloride, can then be isolated from the organic phase. This procedure has been reported to yield a product with a purity of 99.2-99.3% and a yield of 82-85%.[1]
Method 2: Multi-step Synthesis from 2-Pyridone
This synthetic route involves three main stages: N-alkylation of a nitropyridone, chlorination, and subsequent reduction of the nitro group.
Protocol:
Step 1: N-methylation of 3-nitro-2-pyridone
-
Dissolve 3-nitro-2-pyridone in DMF.
-
Add an alkaline solution (e.g., K2CO3) and methyl iodide.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Add water and benzene (B151609) to the concentrate and separate the organic phase.
-
Dry the organic phase and concentrate to obtain the crude N-methyl-3-nitro-2-pyridone.
-
Recrystallize from a benzene and n-hexane mixture to yield pure N-methyl-3-nitro-2-pyridone (Yield: 71.7%, Purity: 98.4%).[2]
Step 2: Chlorination of N-methyl-3-nitro-2-pyridone
-
In a four-hole flask equipped with a reflux condenser, thermometer, and stirrer, heat N-methyl-3-nitro-2-pyridone (20g, 0.13mol) to 130°C to dissolve it.
-
Slowly add triphosgene (16.2g, 0.054mol) while stirring.
-
After the chlorination is complete, add a 40% NaOH aqueous solution to adjust the pH to weakly alkaline.
-
Perform steam distillation to obtain 2-chloro-3-nitropyridine (Yield: 93%, Purity: 98.6%).[2]
Step 3: Reduction of 2-chloro-3-nitropyridine
-
Prepare a suspension of TiCl4 and Mg in a suitable solvent. The molar ratio of 2-chloro-3-nitropyridine to TiCl4 to Mg should be approximately 1:0.18:0.40.[2]
-
At 0°C, add 2-chloro-3-nitropyridine (16g, 0.1mol) to the suspension in batches.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water (500mL) and 25% ammonia (B1221849) solution (500mL).
-
Extract the mixture with diethyl ether (5 x 500mL).
-
Dry the combined organic phases with MgSO4 and evaporate the solvent to obtain this compound (Yield: 98%, Purity: 99.1%).[2][3]
Method 3: Reduction of 2-Chloro-3-nitropyridine (Metal-Free)
A rapid and efficient metal-free reduction of 2-chloro-3-nitropyridine has been developed.
Protocol:
-
The reduction is carried out using tetrahydroxydiboron (B82485) [B2(OH)4] as the reducing agent.
-
4,4'-bipyridine is employed as an organic catalyst.
-
The reaction is reported to be complete within 5 minutes.
-
This method provides this compound in a 90% yield.[4]
Method 4: Deaminative Chlorination (One-Pot Sandmeyer-type Reaction)
This method allows for the one-pot synthesis of chloropyridines from their corresponding amino derivatives.
Protocol:
-
Grind a mixture of the aminopyridine (2 mmol) and NaNO2 (5 mmol) until homogeneous.
-
Slowly add this mixture over 10 minutes to a solution of dimethylformamide (4 mL), trifluoromethanesulfonic acid (6 mmol), and dimethylsulfoxide (1.3 mmol) cooled to 5-7°C.
-
Keep the resulting mixture at 5-7°C for 5 minutes, then allow it to stand at room temperature for 30 minutes.
-
Add acetonitrile (B52724) (1 mL) and hydrochloric acid (38%, 4 ml) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling, pour the mixture into water, neutralize with 10% aqueous Na2CO3, and extract with CH2Cl2.
-
The combined organic phases are dried and the solvent is evaporated. The product is then purified by silica (B1680970) gel flash chromatography. This method has been reported to yield chloropyridines in the range of 60-70%.[5]
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the importance of factors like yield, purity, and reaction time. The direct chlorination of 3-aminopyridine offers a relatively straightforward and high-yielding approach. The multi-step synthesis from 2-pyridone, while more complex, provides a route from a readily available starting material and results in a very pure product. The reduction of 2-chloro-3-nitropyridine is a highly efficient final step in the latter pathway, with both traditional and modern metal-free options available. Finally, deaminative chlorination methods provide an alternative for the conversion of other aminopyridine derivatives. Researchers and process chemists should carefully consider the data and protocols presented herein to select the most appropriate synthetic strategy for their specific needs.
References
- 1. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. portal.tpu.ru [portal.tpu.ru]
An In-depth Technical Guide to the Starting Materials for 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloropyridine is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility as a versatile intermediate stems from the presence of reactive amino and chloro functional groups, which allow for diverse chemical modifications.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the starting materials, reaction conditions, and yields. Detailed experimental protocols for key methodologies are also presented to facilitate practical application in a research and development setting.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be achieved through several distinct pathways, each originating from a different starting material. The choice of a particular route often depends on factors such as the availability and cost of the starting material, desired scale of production, and the required purity of the final product.
Chlorination of 3-Aminopyridine
A direct approach to this compound involves the chlorination of 3-Aminopyridine. This method is attractive due to the commercial availability of the starting material.
Two main chlorination systems have been reported:
-
Hydrochloric Acid and Hydrogen Peroxide: This older method involves reacting 3-Aminopyridine with hydrochloric acid and hydrogen peroxide. However, it is prone to over-chlorination, especially on a larger scale, due to the relatively high reaction temperatures (70-80°C) required to achieve a reasonable reaction rate.[2]
-
Chlorine Gas with a Metal Catalyst: An improved method utilizes the direct chlorination of 3-Aminopyridine with chlorine gas in an aqueous solution of hydrogen chloride at lower temperatures (15-50°C).[2] This process is catalyzed by chlorides of iron, nickel, or copper and offers better control over the reaction, leading to higher selectivity for the desired product.[2]
Logical Flow for the Chlorination of 3-Aminopyridine
Caption: Synthesis of this compound from 3-Aminopyridine.
Multi-step Synthesis from 2-Pyridone
An alternative and highly selective route starts from the readily available and inexpensive 2-Pyridone.[3][4] This multi-step synthesis offers excellent control over the regioselectivity of the chlorination. The key steps are:
-
Nitration: 2-Pyridone is first nitrated to yield 3-nitro-2-pyridone.
-
N-Alkylation: The amino group is protected by N-alkylation, for example, with methyl iodide, to form N-methyl-3-nitro-2-pyridone.
-
Chlorination and Dealkylation: The protected intermediate is then subjected to a directional chlorination and dealkylation reaction using a suitable chlorinating agent like triphosgene. This step yields 2-chloro-3-nitropyridine (B167233).
-
Reduction: The final step involves the reduction of the nitro group to an amino group, affording this compound in high yield.
Workflow for the Synthesis from 2-Pyridone
Caption: Multi-step synthesis of this compound from 2-Pyridone.
Reduction of 2-Chloro-3-nitropyridine
2-Chloro-3-nitropyridine serves as a direct precursor to this compound. This starting material can be synthesized as described in the previous section or procured commercially. The reduction of the nitro group is a high-yielding final step. Common reduction methods include:
-
Stannous Chloride (SnCl₂): A classic method for the reduction of nitroarenes.[5][3]
-
Catalytic Hydrogenation: Utilizing catalysts such as Pd-Fe/TiO₂.[5][3]
-
Titanium Tetrachloride (TiCl₄) and Magnesium (Mg): A reported method with high yield.[3]
Hofmann Degradation of 2-Chloro-nicotinamide
Another synthetic approach involves the Hofmann degradation of 2-Chloro-nicotinamide.[5][3] This reaction converts the amide into a primary amine with one less carbon atom.
Quantitative Data Summary
The following tables summarize the reported yields and purity for the different synthetic routes to this compound and its key intermediates.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Yield | Purity | Reference |
| 3-Aminopyridine | Chlorine gas, HCl, FeCl₃ | 73% | 86.5% | [2] |
| 2-chloro-3-nitropyridine | TiCl₄, Mg | 98% | 99.1% | [3] |
Table 2: Synthesis of Key Intermediates
| Product | Starting Material | Reagents | Yield | Purity | Reference |
| N-methyl-3-nitro-2-pyridone | 3-nitro-2-pyridone | KOH, Methyl iodide, DMF | 71.7% | 98.4% | [3] |
| 2-chloro-3-nitropyridine | N-ethyl-3-nitro-2-pyridone | Triphosgene | 60% | 97.3% | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Aminopyridine
This protocol is based on the catalytic chlorination with chlorine gas as described in US Patent 3,838,136.[2]
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Chlorine Gas (Cl₂)
-
Sodium Bisulfite (NaHSO₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
50% Sodium Hydroxide (B78521) (NaOH) solution
-
Ammonium (B1175870) Carbonate ((NH₄)₂CO₃)
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Ice
Procedure:
-
Prepare a 25-45% aqueous solution of one molar part of 3-Aminopyridine in 3-4 molar parts of hydrogen chloride.
-
Add a catalytic amount (1-8% by weight based on 3-Aminopyridine) of ferric chloride.
-
Cool the reaction vessel and introduce chlorine gas under stirring while maintaining the temperature between 15-50°C. The reaction is exothermic and may require external cooling.
-
After the reaction is complete (monitored by a suitable method), stop the chlorine addition.
-
To work up the reaction, add a solution of sodium bisulfite in water, followed by ethylenediaminetetraacetic acid.
-
Cool the mixture and neutralize by adding 50% sodium hydroxide solution, keeping the temperature at -25°C.
-
Slowly add ammonium carbonate, followed by a solution of potassium carbonate, maintaining the temperature between 18 and 22°C until the pH reaches 6.5.
-
Cool the batch to 10°C and hold for 20 minutes to allow for precipitation.
-
Isolate the solid product by centrifugation or filtration.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of this compound from 2-Chloro-3-nitropyridine
This protocol is adapted from the reduction method described in Chinese Patent CN102532010B.[3]
Materials:
-
2-Chloro-3-nitropyridine
-
Titanium Tetrachloride (TiCl₄)
-
Magnesium (Mg)
-
Tetrahydrofuran (THF)
-
Water
-
25% Ammonia (B1221849) solution
-
Ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, prepare a suspension of Magnesium and Titanium Tetrachloride in THF at 0°C. The molar ratio of 2-chloro-3-nitropyridine to TiCl₄ to Mg should be approximately 1:0.18:0.40.
-
Add 2-chloro-3-nitropyridine to the suspension in batches at 0°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water and 25% ammonia solution.
-
Extract the product with ether (5 x 500 mL for a 0.1 mol scale reaction).
-
Combine the organic phases and dry over magnesium sulfate.
-
Evaporate the solvent to obtain this compound.
Conclusion
The synthesis of this compound can be effectively achieved through various routes, with the chlorination of 3-Aminopyridine and the multi-step synthesis from 2-Pyridone followed by reduction of 2-chloro-3-nitropyridine being the most prominent methods. The choice of the optimal synthetic pathway will be dictated by the specific requirements of the research or manufacturing process, including cost, scale, and desired purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists and researchers in the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
2-Amino-3-chloropyridine IUPAC name
An In-depth Technical Guide to 3-chloropyridin-2-amine
IUPAC Name: 3-chloropyridin-2-amine
This guide provides a comprehensive overview of 3-chloropyridin-2-amine, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
3-chloropyridin-2-amine is a stable and reactive compound, making it a valuable building block in organic synthesis.[1] Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-chloropyridin-2-amine | PubChem[2] |
| CAS Number | 39620-04-7 | PubChem[2] |
| Molecular Formula | C₅H₅ClN₂ | PubChem[2] |
| Molecular Weight | 128.56 g/mol | PubChem[2] |
| Melting Point | 59-62 °C | ChemicalBook[3] |
| Boiling Point | 207.0 ± 20.0 °C (Predicted) | ChemicalBook[3] |
| Appearance | Pale cream to brown crystals or powder | Thermo Fisher Scientific[4] |
| InChI Key | RZJPBQGRCNJYBU-UHFFFAOYSA-N | PubChem[2] |
| SMILES | NC1=C(Cl)C=CC=N1 | Thermo Fisher Scientific[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-chloropyridin-2-amine.
| Data Type | Details | Source |
| ¹H NMR (CDCl₃) | δ 5.02 (s, 2H, NH₂), 6.62 (dd, 1H, pyridine-H), 7.48 (dd, 1H, pyridine-H), 7.98 (dd, 1H, pyridine-H) | Hu, et al. (2011)[5] |
| IR Spectrum | Data available from the Coblentz Society, Inc. (7% in CHCl₃) | NIST WebBook[3] |
| Mass Spectrum | Electron Ionization (EI) data available | NIST WebBook[3][6] |
| Elemental Analysis | Calculated: C, 46.47; H, 3.84; N, 21.85. Found: C, 46.71; H, 3.99; N, 21.79. | Hu, et al. (2011)[5] |
| Crystal Structure | Monoclinic, Z=4. CCDC Number: 825437 | Hu, et al. (2011)[5], PubChem[2] |
Experimental Protocols
The synthesis of 3-chloropyridin-2-amine can be approached through various routes. Below are summaries of relevant synthetic procedures.
Synthesis via Nitration and Chlorination of 2-Pyridone
A patented method describes a multi-step synthesis starting from 2-pyridone.[7] This process involves protecting the amine, followed by directional chlorination and reduction.
Step 1: Nitration and N-alkylation of 2-Pyridone
-
2-pyridone is nitrated using a mixture of nitrosonitric acid and sulfuric acid.
-
The resulting 3-nitro-2-pyridone undergoes an N-alkylation reaction for amino group protection, yielding N-alkyl-3-nitro-2-pyridone.
Step 2: Chlorination and Dealkylation
-
N-alkyl-3-nitro-2-pyridone is heated and dissolved.
-
A chlorinating agent, such as triphosgene, is slowly added to perform a directional chlorination and dealkylation reaction.
-
The reaction mixture is processed with an alkali lye to yield 2-chloro-3-nitropyridine (B167233).
Step 3: Reduction
-
The intermediate 2-chloro-3-nitropyridine is reduced to the final product, 3-chloropyridin-2-amine.
Isolation as a By-product and Purification
3-chloropyridin-2-amine has been isolated as a by-product in the synthesis of an intermediate for the insecticide chlorantraniliprole.[5]
Reaction Mixture:
-
Sodium ethoxide and absolute ethanol (B145695) are heated to reflux.
-
3-chloro-2-hydrazinylpyridine is added, and the mixture is refluxed.
-
Diethyl maleate (B1232345) is added dropwise, and the solution is held at reflux.
-
Glacial acetic acid is added after cooling.
Isolation and Purification:
-
The mixture is diluted with water and cooled to room temperature, causing a precipitate to form.
-
The precipitate is isolated via filtration.
-
The final product is separated by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether, 1:5).
-
Recrystallization from dichloromethane (B109758) affords colorless single crystals.[5]
Applications in Research and Development
3-chloropyridin-2-amine is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, with amino and chloro groups on a pyridine (B92270) scaffold, allows for diverse chemical modifications.
-
Pharmaceutical Development: It is a key building block for creating novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] The scaffold is used to generate libraries of compounds for high-throughput screening in drug discovery.
-
Agrochemicals: The compound is crucial for synthesizing modern pesticides and herbicides.[1][8] Notably, it is an intermediate in the synthesis of the insecticide chlorantraniliprole.[5]
-
Material Science: It is explored for creating novel materials like polymers and coatings.[1]
Logical and Experimental Workflows
The utility of 3-chloropyridin-2-amine in synthetic chemistry can be visualized through logical workflows, from its synthesis to its application in drug discovery.
Caption: Synthetic pathway for 3-chloropyridin-2-amine.
Caption: Drug discovery workflow using 3-chloropyridin-2-amine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 4. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 8. 3-Amino-2-Chloropyridine | CAS 22950-28-7 | Properties, Applications, Safety, Supplier China [pipzine-chem.com]
Navigating the Safety Landscape of 2-Amino-3-chloropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
2-Amino-3-chloropyridine is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, and serious eye irritation.[1]
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1]
-
Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]
Hazard Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
Prevention: P264, P270, P280[1]
-
Response: P301 + P312 + P330, P302 + P352, P332 + P313, P305 + P351 + P338, P337 + P313, P362 + P364[1]
-
Disposal: P501[1]
Toxicological Data
Specific LD50 and LC50 values for this compound are not publicly available. However, data from structurally similar compounds provide valuable insights into its potential toxicity. The following table summarizes acute oral toxicity data for several related aminopyridine derivatives.
| Compound | CAS Number | Test Species | Route | LD50 | Reference |
| 2-Aminopyridine | 504-29-0 | Rat | Oral | 200 mg/kg | [2] |
| 2-Amino-3-methylpyridine | 1603-40-3 | Rat | Oral | 100 mg/kg | [3] |
| 2-Amino-3-methylpyridine | 1603-40-3 | Mouse | Subcutaneous | 36 mg/kg | [3] |
| 2-Amino-5-chloropyridine | 1072-98-6 | Rat | Oral | >800 mg/kg | [4] |
| 2-Amino-6-chloropyridine | 45644-21-1 | Mouse | Oral | 680 mg/kg | [5] |
| 4-Dimethylaminopyridine | 1122-58-3 | Rat | Oral | 140 mg/kg | [6] |
Note: The toxicological properties of a substance are unique, and data from related compounds should be used for estimation purposes only and with caution.
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not available. The following is a representative protocol for an acute oral toxicity study, based on OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), similar to studies conducted on other pyridine (B92270) derivatives.
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Healthy, young adult rats (e.g., Wistar strain), nulliparous and non-pregnant females.
Housing and Feeding Conditions:
-
Animals are housed in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
-
Standard laboratory diet and drinking water are provided ad libitum.
-
Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.
Procedure:
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume that is appropriate for the animal's body weight (typically 1-2 ml/100g).
-
Administration: A single dose of the test substance is administered to the animals by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes.
-
Observation Period: Animals are observed for at least 14 days.
-
Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.
Data Analysis: The results are used to determine the LD50 value and to identify the toxic effects of the substance.
Signaling Pathways and Mechanism of Toxicity
The specific signaling pathways affected by this compound have not been elucidated. However, aminopyridines, in general, are known to be neurotoxic. A potential mechanism of toxicity for some aminopyridines is the blockade of potassium (K+) channels in neurons. This can lead to an increase in the release of neurotransmitters, resulting in hyperexcitability of the nervous system, which may manifest as tremors and convulsions.[7] The presence of a chloro-substituent on the pyridine ring may influence the compound's absorption, distribution, metabolism, and ultimately its toxicological profile.
Safety and Handling Procedures
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily available.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust.[8]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
The following diagrams illustrate recommended workflows for handling accidental exposure and spills.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. epa.gov [epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Solubility of 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-3-chloropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility is a critical parameter for process development, formulation, and ensuring bioavailability. This document provides an in-depth guide to the solubility of this compound. Due to the limited availability of comprehensive quantitative solubility data in public literature, this guide focuses on providing a robust experimental framework for its determination. It outlines detailed protocols for the widely accepted isothermal shake-flask method and subsequent quantification using gravimetric, HPLC, and UV-Vis spectrophotometric techniques.
Introduction
This compound (CAS No: 39620-04-7) is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅ClN₂. Its structure, featuring an amino group and a chlorine atom on the pyridine ring, makes it a versatile building block in organic synthesis. Understanding its solubility in various solvents is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and developing effective drug delivery systems.
While specific, experimentally determined solubility data across a range of solvents and temperatures is not extensively documented in peer-reviewed literature, this guide provides the necessary protocols to empower researchers to generate this critical data in-house.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| Appearance | Solid, powder or crystals |
| Melting Point | 59-64 °C |
| Boiling Point | ~207 °C (Predicted) |
| pKa | Data not readily available |
| LogP | 1.84 (Predicted) |
Quantitative Solubility Data
As of the compilation of this guide, comprehensive quantitative solubility data for this compound in a wide array of solvents is not publicly available. The following tables are provided as templates for researchers to populate with their experimentally determined data, facilitating systematic comparison and analysis.
Table 1: Solubility of this compound in Various Solvents at a Fixed Temperature
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | |||
| Methanol (B129727) | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Acetonitrile (B52724) | 25 | |||
| Tetrahydrofuran (THF) | 25 |
Table 2: Temperature Dependence of this compound Solubility in a Selected Solvent
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| [Specify Solvent] | 10 | ||
| [Specify Solvent] | 20 | ||
| [Specify Solvent] | 30 | ||
| [Specify Solvent] | 40 | ||
| [Specify Solvent] | 50 |
Experimental Protocols for Solubility Determination
The following section details the methodologies for the experimental determination of the solubility of this compound. The isothermal shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility.[1][2]
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL glass vials)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 or 0.45 µm, compatible with the solvent)
-
Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or equipment for gravimetric analysis)
4.1.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be immediately filtered through a syringe filter into a clean, pre-weighed container or volumetric flask. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Quantification: Determine the concentration of this compound in the filtered saturated solution using one of the analytical methods described below.
Quantification Methods
4.2.1. Gravimetric Analysis This is the most direct method but is generally suitable for solutes with relatively high solubility and low volatility.[3][4][5]
-
Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator). For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be necessary.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven or desiccator.
-
The final weight of the dish minus its initial tare weight gives the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or mol/L.
4.2.2. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate and sensitive method, suitable for a wide range of concentrations.[6][7][8]
-
Method Development: Develop a suitable reversed-phase HPLC method for this compound. This involves selecting an appropriate C18 column, a mobile phase (e.g., a mixture of acetonitrile or methanol and water with a buffer), and a detection wavelength (typically based on the UV absorbance maximum of the compound).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution, accounting for the dilution factor.
4.2.3. UV-Vis Spectrophotometry This method is rapid and convenient if the solute has a distinct chromophore and does not interact with the solvent to alter its absorbance characteristics.[9][10][11]
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot).
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of the diluted sample from the calibration curve and subsequently the concentration of the original saturated solution.
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. helixchrom.com [helixchrom.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arcjournals.org [arcjournals.org]
- 11. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
The Diverse Biological Activities of 2-Amino-3-chloropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-chloropyridine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key building block for a wide array of biologically active compounds. Its unique electronic and structural features, including the presence of a nucleophilic amino group, an electron-withdrawing chloro substituent, and the pyridine (B92270) ring's hydrogen bonding capabilities, make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities associated with this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The content herein summarizes quantitative data, details experimental protocols, and visualizes key molecular pathways to support ongoing research and drug development efforts.
Anticancer Activity: Targeting Key Signaling Nodes
Derivatives of this compound have emerged as potent anticancer agents, with a notable mechanism of action being the inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by modulating several signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[2]
SHP2 Inhibition
Several studies have identified this compound derivatives as potent allosteric inhibitors of SHP2. These compounds bind to a tunnel-like allosteric site at the interface of the C-terminal SH2 (C-SH2) and the protein tyrosine phosphatase (PTP) domains, stabilizing the enzyme in an inactive conformation.[3][4] This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation and survival.
A key signaling pathway modulated by SHP2 is the RAS-RAF-MEK-ERK (MAPK) pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. Inhibition of SHP2 by this compound derivatives effectively dampens this pro-oncogenic signaling.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound ID | Target | Assay | Cell Line | IC50 | Reference |
| 1 | SHP2 | Biochemical Assay | - | 0.027 µM | [5] |
| 1 | p-ERK Inhibition | Cellular Assay | KYSE-520 | 0.096 µM | [5] |
| 1 | Antiproliferation | Cellular Assay | KYSE-520 | 0.72 µM | [5] |
| Compound 15 | SHP2 | Cellular Assay | - | 58 nM | [4] |
| Patent Compound | SHP2 | Proliferation Assay | MV4-11 | <1 nM | [6] |
Anti-inflammatory Activity: Dual Inhibition of FAAH and COX
Certain derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the dual inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) enzymes. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, which has analgesic and anti-inflammatory effects. COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are pro-inflammatory mediators. The simultaneous inhibition of both FAAH and COX presents a promising strategy for developing potent anti-inflammatory drugs with potentially reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
An amide derivative of ibuprofen (B1674241) incorporating a this compound moiety has shown inhibitory activity against both FAAH and COX enzymes.[3]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 | Reference |
| Ibuprofen-2-amino-3-chloropyridine amide | FAAH | Not explicitly stated, but related compounds show activity in the nM to low µM range. | [3] |
| Ibuprofen-2-amino-3-chloropyridine amide | COX-1/COX-2 | Not explicitly stated, but related compounds show activity in the nM to low µM range. | [3] |
Antimicrobial Activity
The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data on this compound derivatives is limited, studies on structurally similar compounds, such as 2-amino-4-chloropyridine (B16104) derivatives, have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of Schiff base derivatives of 2-amino-4-chloropyridine.
| Compound ID | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 3a | 16 | 32 | 64 | 128 | [7] |
| 3b | 8 | 16 | 32 | 64 | [7] |
| 3c | 8 | 16 | 32 | 64 | [7] |
| 3d | 4 | 8 | 16 | 32 | [7] |
| 3f | 4 | 8 | 16 | 32 | [7] |
| 3g | 2 | 4 | 8 | 16 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.
SHP2 Allosteric Inhibition Assay
This fluorescence-based kinetic assay measures the ability of a compound to inhibit the phosphatase activity of SHP2.
Materials:
-
Full-length, His6-tagged recombinant human SHP2
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
SHP2 activating peptide (e.g., LN(PY)IDLDLV(DPEG8)LST(PY)ASINFQK-amide)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% Triton X-100, 100 µg/mL bovine γ-globulin
-
Test compounds dissolved in DMSO
-
384-well, black, low-volume microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2% DMSO (from the compound dilutions) to the assay wells.
-
Prepare an assay mixture containing 50 µM DiFMUP and 1 µM SHP2 activating peptide in the assay buffer.
-
Initiate the reaction by adding 1 nM of SHP2 to the wells.
-
Immediately mix the plate on an orbital shaker for 15 seconds.
-
Read the fluorescence intensity in kinetic mode for 15 minutes at ambient temperature using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Determine the rate of DiFMU formation, which is proportional to SHP2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition of a microorganism on an agar plate.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the inoculum over the surface of the agar plate to create a lawn.
-
Aseptically punch wells into the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The demonstrated anticancer activity through SHP2 inhibition highlights a particularly exciting avenue for the development of targeted cancer therapies. Furthermore, the potential for dual FAAH/COX inhibition suggests that these derivatives could lead to a new class of anti-inflammatory drugs with improved safety profiles. While the antimicrobial and antiviral potential of this compound derivatives is less explored, the activity of related compounds warrants further investigation.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action studies: Elucidation of the detailed molecular mechanisms underlying the observed biological activities, particularly for the antimicrobial and potential antiviral effects.
-
In vivo evaluation: Progression of the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.
By leveraging the chemical tractability and proven biological relevance of the this compound scaffold, researchers are well-positioned to discover and develop next-generation therapeutics for a range of human diseases.
References
- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic methodologies for producing 2-amino-3-chloropyridine and its derivatives. These compounds are crucial building blocks and versatile intermediates in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] Their utility stems from the reactive amino group and chlorine atom, which allow for a wide range of chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions.[2] This document details key synthesis pathways, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for reproducibility.
Core Synthesis Pathways
The synthesis of this compound derivatives can be broadly categorized into three primary strategies:
-
Direct Chlorination of Aminopyridine Precursors: This approach involves the regioselective introduction of a chlorine atom onto an aminopyridine backbone.
-
Reduction of a Chlorinated Nitropyridine Intermediate: A robust method that builds the molecule through a nitration-chlorination-reduction sequence.
-
Multi-step Synthesis from Acyclic Precursors: A pathway for constructing the pyridine (B92270) ring with the desired substitution pattern from simple, non-cyclic starting materials.
Pathway 1: Direct Chlorination of Aminopyridine Precursors
This is one of the most direct methods, starting from a readily available aminopyridine. The primary challenge lies in controlling the regioselectivity of the chlorination to target the C-3 position and avoiding over-chlorination.[3]
Method 1A: Chlorination with Gaseous Chlorine
A practical method for larger-scale production involves the chlorination of 3-aminopyridine (B143674) using gaseous chlorine at low temperatures in the presence of a metal chloride catalyst.[3] This process offers good yields but requires careful control of reaction conditions to prevent the formation of di-chlorinated byproducts.[3]
Quantitative Data: Chlorination of 3-Aminopyridine
| Starting Material | Chlorinating Agent | Catalyst (1-8 wt%) | Solvent | Temperature | Molar Ratio (HCl:Amine) | Yield | Reference |
| 3-Aminopyridine | Gaseous Chlorine | FeCl₃, NiCl₂, or CuCl₂ | 25-45% aq. HCl | 15-50°C | 3:1 to 4:1 | 70-75% | [3] |
Experimental Protocol: Gaseous Chlorination of 3-Aminopyridine [3]
-
Preparation: Prepare a 25-45% aqueous solution of one molar part of 3-aminopyridine containing 3 to 4 molar parts of hydrogen chloride.
-
Catalyst Addition: Add a catalytic amount (1-8% by weight based on the 3-aminopyridine) of ferric chloride (FeCl₃).
-
Chlorination: While stirring and maintaining the temperature between 15-50°C, introduce gaseous chlorine into the solution. The reaction is exothermic and may require external cooling to control the temperature.
-
Work-up: Upon completion, add a solution of sodium bisulfite in water to the reaction mixture.
-
Neutralization: Cool the solution and neutralize by adding 50% sodium hydroxide, followed by ammonium (B1175870) carbonate and potassium carbonate solutions, while maintaining the temperature between -25°C and 22°C.
-
Isolation: The product, 2-chloro-3-aminopyridine, precipitates and can be recovered by filtration.
Method 1B: Chlorination with N-Chlorosuccinimide (NCS)
For derivatives, N-chlorosuccinimide (NCS) serves as a milder and often more selective chlorinating agent. This method is particularly useful for synthesizing di-chloro derivatives from mono-chloro precursors.
Quantitative Data: Synthesis of 2-Amino-3,5-dichloropyridine (B145740)
| Starting Material | Chlorinating Agent | Molar Ratio (Amine:NCS) | Solvent | Temperature | Time | Reference |
| 2-Amino-5-chloropyridine (B124133) | N-chlorosuccinimide (NCS) | 1 : 0.5-5 | Methanol, Ethanol, DMF, etc. | 0-100°C | 0.5-24 h | [4] |
Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine [4]
-
Reaction Setup: Dissolve 2-amino-5-chloropyridine in a suitable solvent (e.g., methanol, DMF) in a reaction vessel.
-
Reagent Addition: Add N-chlorosuccinimide (in a molar ratio of 1:0.5 to 1:5) to the solution.
-
Reaction: Stir the mixture at a temperature between 0°C and 100°C for a period of 0.5 to 24 hours until the reaction is complete (monitored by TLC or GC).
-
Purification: Upon completion, the crude product is purified. This can involve evaporation of the solvent followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or silica (B1680970) gel column chromatography.
Synthesis Pathway: Direct Chlorination
Caption: Direct chlorination routes to this compound derivatives.
Pathway 2: Reduction of a Chlorinated Nitropyridine Intermediate
This multi-step pathway offers high selectivity and is adaptable for various derivatives. It begins with the nitration of 2-pyridone, followed by protection of the amine, directional chlorination, and finally, reduction of the nitro group to form the desired amine.[5]
The key intermediate, 2-chloro-3-nitropyridine (B167233), can be reduced to this compound using various reducing agents.[6]
Quantitative Data: Synthesis via Nitropyridine Reduction
| Step | Starting Material | Reagents | Key Intermediate | Yield | Reference |
| 1. Nitration/Alkylation | 2-Pyridone | 1. HNO₃/H₂SO₄2. Alkyl Iodide, Base | N-alkyl-3-nitro-2-pyridone | 71.7% (for N-methyl) | [6] |
| 2. Chlorination | N-alkyl-3-nitro-2-pyridone | Triphosgene | 2-Chloro-3-nitropyridine | 51% | [5][6] |
| 3. Reduction | 2-Chloro-3-nitropyridine | TiCl₄, Mg | This compound | 98% | [5][6] |
Experimental Workflow: Nitropyridine Reduction Pathway
Caption: Multi-step synthesis via a 2-chloro-3-nitropyridine intermediate.
Experimental Protocol: Reduction of 2-Chloro-3-nitropyridine [5]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., Argon), suspend Magnesium (Mg) powder and Titanium(IV) chloride (TiCl₄) in a suitable anhydrous solvent like THF. The molar ratio of 2-chloro-3-nitropyridine to TiCl₄ to Mg is typically 1 : 0.18 : 0.40.[5][6]
-
Substrate Addition: At 0°C, add a solution of 2-chloro-3-nitropyridine (0.1 mol) in THF to the suspension in batches.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 hour.
-
Quenching and Extraction: Add water (500 mL) and 25% ammonia (B1221849) solution (500 mL) to the reaction mixture. Extract the aqueous solution multiple times with diethyl ether (5 x 500 mL).
-
Isolation: Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield this compound. The reported yield for this step is 98% with a purity of 99.1%.[5]
Pathway 3: Synthesis of Derivatives from Acyclic Precursors
This pathway demonstrates the construction of the substituted pyridine ring itself from simple, non-aromatic starting materials. An example is the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for various pharmaceuticals, from malononitrile (B47326) and acetone.[7]
Logical Flow: Synthesis from Acyclic Precursors
Caption: Synthesis of a this compound derivative from acyclic precursors.
Experimental Protocol: Key Steps [7]
-
Formation of 2-Hydroxy-4-methyl-3-pyridinecarbonitrile (8): The intermediate 2-amino-4-methyl-1,3-pyridinecarbonitrile (7) is treated with sodium nitrite (B80452) to form a diazonium salt, which is then hydrolyzed in situ with water to yield the 2-hydroxy derivative.
-
Chlorination with POCl₃: To a flask, add 10g of 2-hydroxy-4-methyl-3-pyridinecarbonitrile (8) and 60 mL of phosphorous oxychloride (POCl₃). The mixture is heated to reflux for 4 hours.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-4-methyl-3-pyridinecarbonitrile (9).
-
Final Amination: The final step to introduce the 3-amino group from the 3-carbonitrile involves a Hofmann rearrangement or a similar transformation.
This guide outlines the fundamental and most effective strategies for the synthesis of this compound and its derivatives. The choice of pathway depends on the availability of starting materials, desired substitution patterns, and the scale of the reaction. For researchers and developers, understanding these diverse methodologies is key to efficiently producing these valuable chemical intermediates for a wide range of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 39620-04-7 | Benchchem [benchchem.com]
- 3. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-amino-3-chloropyridine with various arylboronic acids. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of 2-amino-3-arylpyridines, which are key structural motifs in many biologically active compounds. Due to the reduced reactivity of chloropyridines compared to their bromo and iodo counterparts, and the potential for the amino group to interfere with the catalyst, optimized protocols are crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle, as illustrated below, involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species, which then transfers the aryl group to the palladium complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 2-amino-3-arylpyridine product, regenerating the catalytically active Pd(0) species.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its close analogs with various arylboronic acids. The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, is often critical for achieving high efficacy with chloropyridine substrates.[1]
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (5:1) | 100 | 18 | >95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 99¹ |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 12 | >95 (estimated) |
| 4 | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 82² |
¹Yield reported for the coupling of 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid.[2] ²Yield reported for the coupling of 5-amino-2-chloropyridine (B41692) with 2,6-dimethylphenylboronic acid.[2]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81³ |
| 2 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 120 | 10 | High (not specified) |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | Good (not specified) |
³Yield reported for a similar dichloropyrimidine system.[3][4]
Experimental Protocols
The following are detailed protocols for both conventional and microwave-assisted Suzuki-Miyaura coupling of this compound.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of amino-chloropyridines with arylboronic acids.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general method for the rapid, microwave-assisted coupling of chloropyridines.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (2:1 to 4:1) or DMF/Water (1:1)
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst, and the base (1.0 mmol).
-
Solvent Addition: Add the solvent mixture (e.g., 3 mL of 1,4-Dioxane/H₂O 2:1) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes).
-
Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad utility is particularly valuable in pharmaceutical and materials science research, where the synthesis of arylamines and related heterocyclic compounds is a frequent objective.[2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Amino-3-chloropyridine, a key intermediate in the synthesis of various biologically active molecules.
While direct literature specifically detailing the Buchwald-Hartwig amination of this compound is not abundant, protocols for analogous substrates, such as other chloropyridines, are well-established.[3][4] The reactivity of chloropyridines in this reaction is influenced by the position of the chlorine atom relative to the ring nitrogen, with the 2- and 4-positions being activated for oxidative addition to the palladium catalyst.[4] For this compound, the chlorine at the 3-position is less activated than a halogen at the 2- or 4-position, which may necessitate more forcing reaction conditions or a more specialized catalyst system to achieve high yields. The presence of the free amino group at the 2-position can also influence the reaction by coordinating to the palladium center, potentially affecting the catalytic cycle.
Catalyst and Ligand Selection
The success of the Buchwald-Hartwig amination of less reactive aryl chlorides like this compound is highly dependent on the choice of the palladium precursor and the supporting ligand.[4] Bulky, electron-rich phosphine (B1218219) ligands are essential for facilitating the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[4]
Commonly used catalyst systems for the amination of chloropyridines include:
-
Palladium Precursors: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently used palladium sources.[3]
-
Ligands: Sterically hindered biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging substrates.[4] Ferrocene-based ligands like Josiphos have also shown efficacy.[2]
Base and Solvent Selection
A strong, non-nucleophilic base is typically required to deprotonate the amine and regenerate the active catalyst.[5] The choice of base can significantly impact the reaction outcome and must be compatible with any sensitive functional groups on the substrates.
-
Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for these couplings.[4] For substrates that are sensitive to strong bases, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be employed, often in combination with a more active catalyst system and higher reaction temperatures.[4][6]
-
Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[4] Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are commonly used solvents for Buchwald-Hartwig aminations.[6]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure based on established methods for the amination of analogous chloropyridines.[3] Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine coupling partner, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 85 (mono-aminated) |
| 6-Chloropyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 78 |
| 2-Bromopyridine | Dimethylamine | Pd(OAc)₂ (1) | dppp (1.5) | NaOtBu (1.5) | Toluene | 80 | 12 | 98 |
Data compiled from analogous reactions in the literature. Yields are indicative and may vary for this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloropyridine is a versatile building block in medicinal chemistry and materials science. The presence of the electron-donating amino group and the electron-withdrawing chloro substituent on the pyridine (B92270) ring allows for a range of chemical transformations. Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of this scaffold, enabling the introduction of various substituents at the 3-position to generate libraries of compounds for drug discovery and other applications. This document provides detailed application notes, experimental protocols, and quantitative data for SNAr reactions involving this compound.
The reactivity of the chlorine atom at the 3-position of this compound is influenced by the electronic effects of the amino group and the pyridine nitrogen. While the amino group is generally activating, the pyridine nitrogen is electron-withdrawing, particularly at the ortho and para positions, which facilitates nucleophilic attack. Two primary strategies are employed for the amination of this compound: traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the chloride by a nucleophile can be achieved, often requiring elevated temperatures. The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.
Diagram of the General SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Buchwald-Hartwig Amination
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a broad range of amines and offers greater functional group tolerance compared to traditional SNAr. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize quantitative data for the nucleophilic aromatic substitution of this compound with various nucleophiles under different reaction conditions.
Table 1: Traditional Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| Aqueous Ammonia (B1221849) | CuSO₄·5H₂O, 25% aq. NH₃, 3 kg/cm ² NH₃ pressure, 130°C | 8 | 56 | [1] |
| Aqueous Ammonia | Concentrated aqueous ammonia, 130°C in a sealed tube | 20 | Not specified | [2] |
Table 2: Buchwald-Hartwig Amination Conditions (General for Chloropyridines)
| Amine Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Primary/Secondary Alkyl/Aryl | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF | 80-110 |
Note: Specific yields for Buchwald-Hartwig amination of this compound are not widely reported in the literature and require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminopyridine (B105623) via SNAr
This protocol describes the amination of this compound using aqueous ammonia under pressure.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
25% Aqueous ammonia solution
-
Ammonia gas
-
Ethyl acetate (B1210297)
-
Autoclave
Procedure:
-
In a suitable autoclave, combine this compound (1.0 eq) and CuSO₄·5H₂O (0.4 eq).
-
Add 25% aqueous ammonia solution (10 mL per gram of this compound).
-
Seal the autoclave and pressurize with ammonia gas to 3 kg/cm ².
-
Heat the reaction mixture to 130°C and maintain for 8 hours. The pressure will increase to 18-24 kg/cm ².
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the excess ammonia gas.
-
Extract the product from the reaction mass with ethyl acetate at 50-55°C.
-
Collect the organic layer, concentrate it by distilling off 60-70% of the ethyl acetate.
-
Cool the concentrated solution to 5-8°C to induce crystallization.
-
Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum at 50-60°C to obtain 2,3-diaminopyridine.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amines.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the desired amine.
-
Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis, workup, and purification of substituted 2-aminopyridines via nucleophilic aromatic substitution.
Caption: A generalized experimental workflow for the synthesis of 3-substituted-2-aminopyridines.
Conclusion
The functionalization of this compound via nucleophilic aromatic substitution is a valuable strategy for the synthesis of diverse chemical libraries. While traditional SNAr can be effective, particularly with highly nucleophilic amines at elevated temperatures, the Buchwald-Hartwig amination offers a milder and more versatile alternative with broader substrate scope. The provided protocols and data serve as a guide for researchers to develop robust and efficient syntheses of novel 2,3-disubstituted pyridine derivatives. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve optimal yields and purity.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Synthesis of Novel Anti-Inflammatory Agents from 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from 2-Amino-3-chloropyridine. This document outlines detailed synthetic protocols using palladium-catalyzed cross-coupling reactions, as well as methodologies for assessing the anti-inflammatory activity of the resulting compounds.
Introduction
This compound is a versatile starting material in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse range of heterocyclic compounds.[1] Its unique structure allows for strategic modifications to develop novel therapeutic agents, including those with potent anti-inflammatory properties. This document details two primary synthetic strategies—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—to generate libraries of 2,3-disubstituted pyridine (B92270) derivatives. Additionally, it provides protocols for evaluating their efficacy as anti-inflammatory agents through in vitro and in vivo assays.
Synthetic Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The following sections detail protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.
Protocol 1: Synthesis of 2-Amino-3-arylpyridines via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative 2-Amino-3-arylpyridine derivative, a potential selective COX-2 inhibitor, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
4-(methylsulfonyl)phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane (B91453), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-Aryl-3-chloropyridin-2-amines via Buchwald-Hartwig Amination
This protocol details the synthesis of a representative N-Aryl-3-chloropyridin-2-amine derivative, a potential cytokine inhibitor, using a palladium-catalyzed Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk flask with palladium(II) acetate (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Add this compound (1.0 mmol, 1.0 eq) and 1-bromo-4-fluorobenzene (1.2 mmol, 1.2 eq).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anti-Inflammatory Activity Evaluation
The following protocols are designed to assess the anti-inflammatory potential of the synthesized compounds.
In Vitro Assays
This assay evaluates the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability (MTT Assay): Assess cell viability to ensure that the observed NO reduction is not due to cytotoxicity.
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme over COX-1.
Materials:
-
Commercially available COX-1 and COX-2 inhibitor screening assay kits
-
Test compounds
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (non-selective control)
Procedure:
-
Follow the manufacturer's protocol for the COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the respective enzyme (COX-1 or COX-2) with the test compound and arachidonic acid (the substrate).
-
The production of prostaglandin (B15479496) H₂ (PGH₂) is measured, often via a colorimetric or fluorometric method.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Assay
This is a standard model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), standard (Indomethacin, 10 mg/kg), and test groups (different doses of the synthesized compounds).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
The following tables summarize representative data for a hypothetical series of synthesized compounds.
Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds
| Compound ID | Synthesis Route | Target | IC₅₀ for NO Inhibition (µM) | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | COX-2 Selectivity Index (SI) |
| Cpd-1 | Suzuki Coupling | COX-2 Inhibitor | 5.2 | >100 | 0.45 | >222 |
| Cpd-2 | Suzuki Coupling | COX-2 Inhibitor | 8.1 | >100 | 0.98 | >102 |
| Cpd-3 | Buchwald-Hartwig | Cytokine Inhibitor | 2.5 | 55.3 | 25.1 | 2.2 |
| Cpd-4 | Buchwald-Hartwig | Cytokine Inhibitor | 3.8 | 78.9 | 32.4 | 2.4 |
| Celecoxib | - | COX-2 Inhibitor | 6.5 | 15.2 | 0.04 | 380 |
| Indomethacin | - | Non-selective COX | 1.2 | 0.1 | 0.9 | 0.11 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Cpd-1 | 10 | 65.2 |
| Cpd-1 | 20 | 78.5 |
| Cpd-3 | 10 | 55.8 |
| Cpd-3 | 20 | 68.1 |
| Indomethacin | 10 | 72.4 |
Visualizations
Signaling Pathways
Caption: Inflammatory signaling pathways and points of inhibition.
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols for 2-Amino-3-chloropyridine in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloropyridine is a versatile heterocyclic building block with significant potential in the development of novel antimicrobial agents. Its unique substitution pattern, featuring both an amino and a chloro group on the pyridine (B92270) ring, provides multiple reactive sites for chemical modification, making it an attractive scaffold for generating diverse compound libraries. The presence of the chlorine atom, an electron-withdrawing group, can influence the electronic properties and biological activity of the resulting derivatives. This document provides an overview of the application of this compound and its analogs in antimicrobial drug discovery, including detailed experimental protocols and data from closely related compounds to guide future research. While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise in exhibiting antimicrobial properties.[1]
Data Presentation: Antimicrobial Activity of Structurally Related Analogs
Direct and extensive antimicrobial screening data for a wide range of this compound derivatives is limited in publicly available literature. However, studies on structurally similar compounds, such as 2-amino-4-chloropyridine (B16104) and 2-amino-3-cyanopyridine (B104079) derivatives, provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize the antimicrobial activity of these related compounds.
Table 1: Antibacterial Activity of 2-Amino-4-chloropyridine Schiff Base Derivatives (Zone of Inhibition)
| Compound ID | Gram-Positive Bacteria Zone of Inhibition (mm) | Gram-Negative Bacteria Zone of Inhibition (mm) | Fungi Zone of Inhibition (mm) |
| S. aureus | B. cereus | B. licheniformis | |
| 3b | 18 | 16 | 14 |
| 3c | 20 | 18 | 16 |
| 3d | 22 | 20 | 18 |
| 3f | 16 | 14 | 12 |
| 3g | 19 | 17 | 15 |
Data extracted from a study on Schiff bases of 2-amino-4-chloropyridine, where compounds 3b, 3c, 3d, 3f, and 3g showed significant biological activity.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Amino-3-cyanopyridine and Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| Cyanopyridine 5a | E. coli | 125 |
| S. aureus | 250 | |
| B. subtilis | 125 | |
| Cyanopyridine 5b | E. coli | 64.5 |
| S. aureus | 125 | |
| B. subtilis | 64.5 | |
| Pyrimidine (B1678525) 6b | E. coli | 64.5 |
| S. aureus | 64.5 | |
| B. subtilis | 64.5 | |
| 2c (a 2-amino-3-cyanopyridine derivative) | S. aureus | 0.039 |
| B. subtilis | 0.039 |
Data for cyanopyridine and pyrimidine derivatives are from a study on their synthesis and antibacterial activity.[3] Data for compound 2c is from a separate study on 2-amino-3-cyanopyridine derivatives.[4][5][6]
Experimental Protocols
The following are detailed protocols for the synthesis of potential antimicrobial derivatives from this compound and for the evaluation of their antimicrobial activity, based on methodologies reported for analogous compounds.
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. This reaction involves the condensation of this compound with various aldehydes.[2]
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Add 10 mmol of the desired aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid product crystallizes out.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Agar (B569324) Well Diffusion Assay for Antimicrobial Screening
This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds by measuring the zone of growth inhibition.[2]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled (45-50°C) agar medium into sterile Petri dishes and allowing them to solidify.
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).
-
Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates to create a lawn.
-
Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.
-
Carefully add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Add the same volume of DMSO to one well as a negative control.
-
Place a standard antibiotic/antifungal disc on the agar surface as a positive control.
-
Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum (prepared as in Protocol 2 and then diluted)
-
Multichannel pipette
-
Microplate reader (optional, for spectrophotometric reading)
-
Resazurin (B115843) solution (optional, as a growth indicator)
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum and dilute it in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth (no turbidity).
-
Optionally, add a growth indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates microbial growth. The MIC is the lowest concentration where the color remains unchanged.
Visualizations
Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of derivatives from this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Amino-3-chloropyridine in Modern Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloropyridine is a pivotal chemical intermediate in the agrochemical industry, serving as a critical building block for the synthesis of a range of modern pesticides. Its unique structural features allow for versatile chemical modifications, leading to the production of high-efficacy insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pesticide intermediates, with a focus on the pathway to blockbuster insecticides such as chlorantraniliprole (B1668704). While several synthetic routes to these pesticides exist, the transformation of this compound to 2,3-dichloropyridine (B146566) represents a crucial step in many industrial processes.[1][2]
Application in Pesticide Synthesis: A Gateway to Diamide (B1670390) Insecticides
This compound is a key precursor in the synthesis of 2,3-dichloropyridine, a direct antecedent to the pyrazole-based intermediates required for the production of anthranilic diamide insecticides.[1][2] This class of insecticides, which includes chlorantraniliprole and cyantraniliprole, is renowned for its potent and selective activity against a variety of lepidopteran pests. The overall synthetic strategy involves the diazotization of this compound followed by a Sandmeyer-type reaction to yield 2,3-dichloropyridine. This intermediate is then further elaborated to construct the core structure of the final pesticide product.
Key Synthetic Transformations and Experimental Protocols
The following sections detail the experimental procedures for the conversion of this compound to 2,3-dichloropyridine and the subsequent synthesis of a key intermediate for chlorantraniliprole.
Protocol 1: Synthesis of 2,3-Dichloropyridine from this compound
This protocol outlines the diazotization of this compound and subsequent chlorination.
Experimental Workflow:
Caption: Synthesis of 2,3-dichloropyridine from this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 128.56 | 12.85 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Copper(II) Chloride (CuCl₂) | 134.45 | 1.34 g | 0.01 |
| Water | 18.02 | 100 mL | - |
| Toluene (B28343) | 92.14 | 50 mL | - |
Procedure:
-
In a well-ventilated fume hood, a solution of this compound (0.1 mol) in concentrated hydrochloric acid (30 mL) and water (50 mL) is prepared in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (0.11 mol) in water (20 mL) is added dropwise to the reaction mixture while maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.
-
In a separate beaker, copper(II) chloride (0.01 mol) is dissolved in water (30 mL).
-
The cold diazonium salt solution is slowly added to the copper(II) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled to room temperature and extracted with toluene (2 x 25 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,3-dichloropyridine.
Expected Yield: 75-85%
Protocol 2: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This protocol outlines the synthesis of a key intermediate for chlorantraniliprole starting from 2,3-dichloropyridine.
Synthetic Pathway:
Caption: Synthesis of a key chlorantraniliprole intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| 2,3-Dichloropyridine | 147.99 | Starting material from Protocol 1 |
| Hydrazine Hydrate | 50.06 | |
| Diethyl Maleate | 172.18 | |
| Sodium Ethoxide | 68.05 | Base |
| N-Bromosuccinimide (NBS) | 177.98 | Brominating agent |
| Potassium Persulfate | 270.32 | Oxidizing agent |
| Sulfuric Acid | 98.08 | |
| Sodium Hydroxide | 40.00 | For hydrolysis |
Procedure:
This synthesis is a multi-step process. A general outline is provided below, with specific quantities and conditions to be optimized based on laboratory scale and safety considerations.
-
Hydrazine Formation: 2,3-Dichloropyridine is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form 2-hydrazinyl-3-chloropyridine.
-
Pyrazole Ring Formation: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazole ring.
-
Bromination and Oxidation: The pyrazole intermediate is then brominated using a reagent such as N-Bromosuccinimide and subsequently oxidized with an oxidizing agent like potassium persulfate in the presence of sulfuric acid.
-
Hydrolysis: The ester intermediate is hydrolyzed to the carboxylic acid using an acid or base to yield 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Mode of Action: Ryanodine (B192298) Receptor Modulation
Chlorantraniliprole, synthesized from the intermediates described, acts as a potent activator of insect ryanodine receptors. This activation leads to the uncontrolled release of internal calcium stores, causing impaired muscle regulation, paralysis, and ultimately, the death of the target pest. This specific mode of action contributes to its high insecticidal activity and favorable safety profile for non-target organisms.
Signaling Pathway:
Caption: Mode of action of Chlorantraniliprole.
Conclusion
This compound is a fundamentally important precursor in the synthesis of modern diamide insecticides. The protocols and data presented here provide a framework for the laboratory-scale synthesis of key intermediates, highlighting the critical transformations that lead to the final active ingredients. Understanding these synthetic pathways is essential for researchers and professionals involved in the development of new and effective crop protection solutions.
References
Application Note and Protocol for the Recrystallization of 2-Amino-3-chloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-chloropyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection considerations, a step-by-step experimental procedure, and expected outcomes based on data from structurally similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the proper handling and purification of the compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Appearance | Crystals or powder, pale cream to brown | [2] |
| Melting Point | 60-78 °C | |
| Purity (Commercial) | 95-98% | [2][3] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in designing a successful recrystallization protocol. An ideal solvent should dissolve the solute to a greater extent at its boiling point than at room temperature and should not react with the solute. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Based on the chemical structure of this compound (an aromatic amine) and data from related compounds, several solvents can be considered. The following table summarizes potential solvents and relevant data extrapolated from the purification of a similar compound, 2-amino-3,5-dichloropyridine (B145740).[4]
| Solvent/Solvent System | Rationale for Selection | Reported Yield (for 2-amino-3,5-dichloropyridine) | Reported Purity (for 2-amino-3,5-dichloropyridine) |
| Ethanol | The presence of the amino group suggests solubility in polar protic solvents. | 70.5% | 98.20% (GC) |
| Methylene Dichloride | A versatile solvent for a range of organic compounds. | 74.6% | 99.57% (GC) |
| n-Hexane | Suitable for compounds with lower polarity; may be useful for removing non-polar impurities. | 55.5% | 98.50% (GC) |
| Toluene | Mentioned for the recrystallization of 2-chloro-3-aminopyridine, though multiple steps may be needed for high purity.[5] | Not specified | 96.4% (primary crystallization) |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. | Not specified | Not specified |
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound using a single solvent system. The procedure should be performed in a well-ventilated fume hood.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the selected solvent (e.g., ethanol) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a clean Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.
-
Calculate the percent recovery.
-
Further analysis can be performed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 39620-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3-chloropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3-chloropyridine is a critical intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis on a large scale requires methods that are not only high-yielding and cost-effective but also safe and environmentally benign. This document provides detailed application notes and protocols for two primary synthetic routes for the large-scale production of this compound, summarizing quantitative data and providing detailed experimental procedures.
Synthetic Strategies and Data Presentation
Two principal routes for the large-scale synthesis of this compound are presented: the direct chlorination of 3-aminopyridine (B143674) and a multi-step synthesis commencing from 2-pyridone. The quantitative data for each route are summarized below for easy comparison.
Route 1: Direct Chlorination of 3-Aminopyridine
This approach involves the direct chlorination of the commercially available starting material, 3-aminopyridine. While conceptually straightforward, controlling the selectivity and preventing over-chlorination are critical challenges, especially at scale. A traditional method using hydrogen peroxide and hydrochloric acid often results in low yields due to over-chlorination.[2] An improved method utilizing gaseous chlorine with a catalyst at lower temperatures offers better control and higher yields.[2]
Table 1: Comparison of Direct Chlorination Methods
| Parameter | Method A: HCl/H₂O₂ | Method B: Gaseous Cl₂/Catalyst |
| Starting Material | 3-Aminopyridine | 3-Aminopyridine |
| Reagents | Hydrochloric acid, Hydrogen peroxide | Gaseous chlorine, Ferric chloride (or CuCl₂/NiCl₂) |
| Temperature | 70-80 °C[2] | 15-50 °C[2] |
| Reaction Time | 8 hours[2] | Not specified |
| Yield | 54% (pilot plant)[2] | 73% (crude)[2] |
| Purity of Product | Not specified | 86.5% this compound, 6.1% dichloro-3-aminopyridine[2] |
| Key Challenges | Over-chlorination, high temperature[2] | Handling of gaseous chlorine |
Route 2: Multi-step Synthesis from 2-Pyridone
This synthetic pathway involves a sequence of reactions starting from 2-pyridone. This route offers high selectivity and yield by introducing the chloro and amino functionalities in a controlled manner, avoiding the issue of over-chlorination seen in the direct approach.[3][4]
Table 2: Key Steps and Yields for the Synthesis from 2-Pyridone
| Step | Reaction | Key Reagents | Yield | Purity | Reference |
| 1 | Nitration & N-alkylation | 2-Pyridone, Nitrating agent, Alkylating agent (e.g., methyl iodide) | 71.7% (for N-methyl-3-nitro-2-pyridone) | 98.4% | [3] |
| 2 | Chlorination & Dealkylation | N-alkyl-3-nitro-2-pyridone, Triphosgene | Not specified | 97.8% (for 2-chloro-3-nitropyridine) | [3] |
| 3 | Reduction | 2-chloro-3-nitropyridine (B167233), TiCl₄/Mg | 98% | 99.1% | [3][4] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Catalytic Chlorination of 3-Aminopyridine
This protocol is based on the improved direct chlorination method.
Materials:
-
3-Aminopyridine
-
Hydrogen chloride
-
Gaseous chlorine
-
Ferric chloride (FeCl₃)
-
Sodium bisulfite
-
Ethylenediaminetetraacetic acid (EDTA)
-
50% Sodium hydroxide (B78521) solution
-
Ammonium (B1175870) carbonate
-
Potassium carbonate
-
Water
-
Ice
Equipment:
-
Large-scale reaction vessel with cooling capabilities and a gas inlet
-
Stirring apparatus
-
Centrifuge
-
Vacuum dryer
Procedure:
-
Prepare a 25-45% aqueous solution of 1 molar part of 3-aminopyridine containing 3 to 4 molar parts of hydrogen chloride in the reaction vessel.
-
Add 1 to 8% by weight of ferric chloride based on the amount of 3-aminopyridine.
-
Cool the mixture and begin stirring. Introduce gaseous chlorine into the reaction mixture while maintaining the temperature between 15°C and 50°C.
-
Monitor the reaction progress. After the reaction is complete, stop the chlorine addition and agitation.
-
For product recovery, add a solution of sodium bisulfite in water, followed by EDTA.
-
Cool the mixture to -25°C and slowly add a 50% sodium hydroxide solution dissolved in ice, maintaining the low temperature.
-
Slowly add ammonium carbonate, followed by a solution of potassium carbonate in water, while maintaining the temperature between 18°C and 22°C.
-
Cool the batch to 10°C and hold for 20 minutes.
-
Separate the precipitated solids by centrifugation.
-
Dry the solids under vacuum to obtain the final product.
Protocol 2: Large-Scale Synthesis of this compound from 2-Pyridone
This protocol outlines the multi-step synthesis route.
Step 1: Synthesis of N-methyl-3-nitro-2-pyridone
-
Dissolve 3-nitro-2-pyridone in DMF.
-
Add 10% KOH aqueous solution and methyl iodide.
-
After 1-2 hours of reaction, partially remove DMF by rotary evaporation.
-
Add water and benzene (B151609) to the concentrated solution for extraction.
-
Separate the benzene layer, dry with MgSO₄, and evaporate the benzene.
-
Recrystallize the crude product from a benzene-n-hexane mixture to obtain N-methyl-3-nitro-2-pyridone.[3]
Step 2: Synthesis of 2-chloro-3-nitropyridine
-
In a reaction vessel, add N-methyl-3-nitro-2-pyridone and heat with stirring to dissolve.
-
Slowly add triphosgene, ensuring the reaction mass remains liquid.
-
After the reaction is complete, treat the mixture with an alkali lye solution.
-
Perform wet distillation to obtain 2-chloro-3-nitropyridine.[3]
Step 3: Synthesis of this compound
-
In a suitable solvent, prepare a suspension of Mg.
-
At 0°C, add 2-chloro-3-nitropyridine to the suspension in batches.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water and a 25% ammonia (B1221849) solution.
-
Extract the product with ether.
-
Dry the combined organic phases with MgSO₄ and evaporate the solvent to obtain this compound.[3][4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound.
Caption: Workflow for catalytic chlorination of 3-aminopyridine.
Caption: Comparison of synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Amino-3-chloropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. These motifs are of significant interest in medicinal chemistry and drug development, with the pyridine (B92270) scaffold being a privileged structure in numerous pharmaceuticals. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-3-chloropyridine with various arylboronic acids to synthesize 2-amino-3-arylpyridine derivatives.
While aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity in the oxidative addition step of the catalytic cycle presents a challenge.[1] The presence of an amino group on the pyridine ring, as in this compound, can further complicate the reaction, as the nitrogen atoms of the pyridine and the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] Therefore, successful coupling of this substrate requires carefully optimized reaction conditions, including the selection of an appropriate palladium catalyst, a suitable ligand, a base, and a solvent system.[1][2]
Key Reaction Parameters
-
Palladium Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be used, more active catalyst systems are often required for less reactive chloro-heterocycles.[2][3] Precatalytic systems involving palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed.[2][4]
-
Ligand: Electron-rich and sterically hindered phosphine (B1218219) ligands are crucial for facilitating the oxidative addition of the C-Cl bond to the Pd(0) center.[2] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective for this type of transformation.[5][6]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[7] A variety of bases can be used, with inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices.[3][7] The selection of the base can significantly impact the reaction yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[7] Common solvent systems include dioxane/water, toluene/ethanol/water, and DMF/water.[3][5] The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.[7]
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and related substrates with arylboronic acids.
| Entry | Halide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq) (2.0) | Toluene/EtOH/H₂O | Reflux / 8 | 86 | [3][8] |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453) | 80-100 / Not Specified | - | [2] |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 / 12 | 85 | [5] |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2.0) | H₂O/Toluene | 100 / 12 | 95 | [3] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a successful reported synthesis of 3-amino-2-phenylpyridine.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution
-
Toluene/Ethanol/Water solvent mixture
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux reactions
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent mixture (e.g., toluene/ethanol) and the aqueous solution of Na₂CO₃ (2.0 equiv) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-amino-3-arylpyridine.
Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand
This protocol is recommended for reactions that may be sluggish or low-yielding under standard conditions.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).
-
Seal the flask and ensure an oxygen-free environment by evacuating and backfilling with an inert gas (argon or nitrogen) three times.[1]
-
Add degassed, anhydrous 1,4-dioxane via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Diagrams
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
A typical experimental workflow for performing the Suzuki-Miyaura coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Amino-3-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-amino-3-chloropyridine. This substrate is a valuable building block in medicinal chemistry and materials science. However, due to the electron-deficient nature of the pyridine (B92270) ring and the strong C-Cl bond, its coupling can be challenging compared to its bromo or iodo counterparts, often requiring carefully optimized catalyst systems.[1][2] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering starting points for reaction optimization.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Amino-3-arylpyridines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For challenging substrates like this compound, the selection of a highly active catalyst system is crucial.[1][3] Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[1][3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | >90 |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | 1,4-Dioxane (B91453) | 80-100 | 2-8 | >90 |
| 3 | PEPPSI™-IPr (1-3) | IPr | K₂CO₃ (2) | t-BuOH | 80 | 6-12 | >95 |
| 4 | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
Note: Yields are typical for related, challenging heteroaryl chlorides and may vary for this compound.
This generalized protocol is a starting point and should be optimized for specific substrates.[4]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, with a small amount of water if necessary) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination: Synthesis of N-Substituted-2,3-diaminopyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The amination of this compound can be challenging due to potential catalyst inhibition by the two nitrogen atoms.[5] The use of specialized palladium precatalysts and bulky, electron-rich ligands is often necessary.[5][6]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
| Entry | Amine Type | Palladium Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Secondary | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 71 |
| 2 | Secondary | RuPhos-precatalyst (Pre-L3) | RuPhos | LiHMDS (2.5) | THF | 65 | 83 |
| 3 | Primary | BrettPhos-precatalyst (Pre-L8) | BrettPhos | LiHMDS (2.5) | THF | 65 | 78 |
| 4 | Primary | Pd₂(dba)₃ (2) | BrettPhos (8) | LiHMDS (2.5) | THF | 65 | 66 |
Note: Data is for the coupling of 3-bromo-2-aminopyridine; similar systems are recommended for the chloro-analogue, potentially requiring higher temperatures or catalyst loadings.[5]
This protocol is adapted from procedures for 3-bromo-2-aminopyridine and serves as a starting point.[5]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.4-2.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed toluene or THF under a positive pressure of inert gas.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
III. Sonogashira Coupling: Synthesis of 2-Amino-3-alkynylpyridines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[7] While detailed data for this compound is limited, the conditions for the more reactive 2-amino-3-bromopyridine (B76627) provide a solid foundation for optimization.[7][8] Higher temperatures and potentially more active catalyst systems may be required for the chloro substrate.
Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 72-96 |
| 2 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N (2) | THF | RT to reflux | - | - |
Note: The yields in Entry 1 are for a range of terminal alkynes coupled with 2-amino-3-bromopyridine.[7] Conditions in Entry 2 are general for Sonogashira couplings.
This protocol is based on the successful coupling of 2-amino-3-bromopyridines.[7]
-
Catalyst Preparation: In a round-bottomed flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF) and stir for 30 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by the base (e.g., Et₃N).
-
Reaction: Heat the reaction mixture to 100 °C or higher, as required for the chloro-substrate.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
IV. Heck Reaction: A Note on Applicability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-chloropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Amino-3-chloropyridine, with a focus on resolving problems related to low yields.
Troubleshooting Guide & FAQs
Our dedicated team of specialists has compiled a list of common issues and their solutions to assist you in your research.
Q1: What are the primary reasons for a low yield in the synthesis of this compound when starting from 3-Aminopyridine (B143674)?
A1: Low yields in this synthesis are often attributed to a lack of selectivity in the chlorination reaction, leading to the formation of undesired by-products. The most common issues include:
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Over-chlorination: The formation of di-chlorinated products, such as 2,5-dichloro-3-aminopyridine, is a significant side reaction that reduces the yield of the desired mono-chlorinated product.[1][2] This is particularly problematic at higher temperatures.[1]
-
Improper Reaction Conditions: The concentration of hydrochloric acid and the reaction temperature are critical parameters. Too low a concentration of HCl can lead to catalyst hydrolysis and tar formation, while too high a concentration can precipitate the starting material and promote over-chlorination.[1]
-
Sub-optimal Temperature Control: High reaction temperatures (e.g., 70-80 °C) used in some older methods to achieve an acceptable reaction rate can significantly increase the likelihood of over-chlorination, with reported yields as low as 54% in pilot plant batches.[1]
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Purification Losses: The crude product is often a mixture of the desired product and various chlorinated by-products. Separating these compounds can be challenging and may lead to significant loss of the target molecule, thereby lowering the isolated yield.[2][3]
Q2: How can I minimize the formation of over-chlorinated by-products?
A2: To minimize over-chlorination, careful control of the reaction conditions is essential:
-
Temperature Management: Employing lower reaction temperatures, typically between 15-50 °C, can significantly enhance the selectivity of the chlorination for the desired 2-position.[1]
-
Controlled Reagent Addition: The slow and controlled addition of the chlorinating agent (e.g., chlorine gas or hydrogen peroxide) is crucial to prevent localized high concentrations that can lead to multiple chlorinations.[1]
-
Catalyst Selection: The use of a suitable catalyst, such as ferric chloride, cupric chloride, or nickel chloride, can improve the reaction rate at lower temperatures, thus reducing the need for high temperatures that favor over-chlorination.[1]
Q3: Are there alternative synthetic routes to improve the yield of this compound?
A3: Yes, several alternative routes have been developed to circumvent the selectivity issues associated with the direct chlorination of 3-Aminopyridine. A highly effective method involves the following steps:
-
Nitration and N-alkylation of 2-pyridone: This initial step protects the amino group and sets up the regiochemistry for the subsequent steps.
-
Directional chlorination and dealkylation: This step introduces the chlorine atom at the desired position to form 2-chloro-3-nitropyridine (B167233).
-
Reduction of the nitro group: The final step involves the reduction of the nitro group to an amino group, yielding this compound. This reduction step is often high-yielding, with reports of up to 98% yield.[2][4]
This multi-step approach offers better control over the regioselectivity and can result in a significantly higher overall yield of a purer product.[2][4]
Q4: What are the best practices for purifying the crude this compound?
A4: The purification strategy depends on the synthetic route and the nature of the impurities.
-
Crystallization: For the direct chlorination route, the crude product can be precipitated as a base in crystalline form and isolated by filtration.[1] Recrystallization from a suitable solvent system, such as a benzene-hexane mixture, can be employed for further purification.[2]
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Column Chromatography: For complex mixtures or to achieve very high purity, silica (B1680970) gel column chromatography is a viable option.[3]
-
Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture after neutralization.[1][2]
Data Presentation
The following table summarizes the reported yields for different synthetic approaches to this compound.
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| 3-Aminopyridine | Hydrochloric acid, Hydrogen peroxide | 70-80 °C | 54% | [1] |
| 3-Aminopyridine | Chlorine gas, Hydrochloric acid, Catalyst (e.g., FeCl₃) | 15-50 °C | 70-75% | [1] |
| 2-Chloro-3-nitropyridine | TiCl₄, Mg | Room Temperature | 98% | [2][4] |
Experimental Protocols
Method 1: Chlorination of 3-Aminopyridine with Gaseous Chlorine [1]
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Prepare a 25-45% aqueous solution of 1 molar part of 3-aminopyridine containing 3 to 4 molar parts of hydrogen chloride.
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Add a catalyst, such as ferric chloride, cupric chloride, or nickel chloride, in an amount of 1-8% by weight based on the 3-aminopyridine.
-
Stir the solution and maintain the temperature between 15-50 °C.
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Introduce chlorine gas into the reaction mixture. The reaction is exothermic and can be controlled by adjusting the rate of chlorine addition and/or by external cooling.
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After the reaction is complete, add a solution of sodium bisulfite in water.
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Neutralize the reaction mixture with a 50% sodium hydroxide (B78521) solution while maintaining a low temperature (-25 °C).
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Slowly add ammonium (B1175870) carbonate followed by a solution of potassium carbonate to precipitate the product.
-
Isolate the crystalline this compound by filtration.
Method 2: Reduction of 2-Chloro-3-nitropyridine [2][4]
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Prepare a suspension of a reducing agent, such as a mixture of TiCl₄ and Mg, in a suitable solvent.
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In batches, add 2-chloro-3-nitropyridine to the suspension at 0 °C.
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Stir the reaction mixture at room temperature for 1 hour.
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Add water and 25% ammonia (B1221849) solution to the reaction mixture.
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Extract the product with ether.
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Dry the combined organic phases with MgSO₄ and evaporate the solvent to obtain this compound.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.
References
- 1. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 4. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-3-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Amino-3-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthetic route. A common method, the chlorination of 3-aminopyridine (B143674), typically yields two main types of impurities:
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Unreacted Starting Material: 3-Aminopyridine.
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Over-chlorinated Byproduct: Dichloro-3-aminopyridine, most commonly 2,6-dichloro-3-aminopyridine, is formed when the chlorination reaction proceeds past the desired monosubstitution.[1] Other isomers like 2,5-dichloro-3-aminopyridine have also been noted as potential byproducts in related syntheses.[2]
Q2: My crude this compound is a dark, oily solid. What causes the discoloration?
A2: Discoloration in the crude product is often due to the presence of various byproducts formed during the chlorination of 3-aminopyridine. These can include different chlorinated isomers and potentially small amounts of tar-like substances if the reaction temperature is not well-controlled.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification strategy often involves a multi-step approach. The main techniques are:
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Acid-Base Extraction: Useful for an initial workup to separate the basic aminopyridines from any non-basic impurities.
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Purification via Hydrochloride Salt Formation: A highly effective method for separating this compound from the less basic and more soluble dichloro-byproduct.[1]
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Recrystallization: Can be used for final polishing, but may be inefficient on its own for removing isomeric impurities, often requiring multiple cycles and leading to significant yield loss.[1]
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Column Chromatography: Effective for separating compounds with different polarities, such as the target compound from its dichloro-byproduct.
Q4: Is it possible to achieve >99% purity for this compound?
A4: Yes, achieving high purity is possible. While a single recrystallization from a solvent like toluene (B28343) may only increase purity to around 96.4%, with a significant amount of dichloro-impurity remaining (2-3%), a targeted approach like purification through hydrochloride salt formation has been shown to achieve purities of >99% with the 2,6-dichloro-3-aminopyridine impurity reduced to ≤0.5%.[1]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Problem: After performing a single recrystallization, TLC or GC analysis still shows significant amounts of impurities, particularly the dichloro-byproduct.
Root Cause: this compound and its common impurity, 2,6-dichloro-3-aminopyridine, are constitutional isomers with similar polarities and structures. This can lead to co-crystallization, making separation by simple recrystallization difficult and inefficient.[1]
Solutions:
| Solution | Details |
| Switch to a Different Purification Method | The most effective solution is to use a method that exploits differences other than just solubility, such as basicity. Purification via hydrochloride salt formation is highly recommended.[1] |
| Optimize Recrystallization Solvent System | If recrystallization must be used, perform a thorough solvent screen. A mixed solvent system (e.g., ethanol/water, toluene/hexane) might provide better selectivity. The goal is to find a system where the impurity is significantly more soluble than the desired product at low temperatures. |
| Perform Multiple Recrystallizations | Be aware that this will likely lead to a substantial loss of yield with each cycle.[2] This approach is generally not recommended for large-scale purifications due to poor atom economy. |
Issue 2: Difficulty Separating Isomers by Column Chromatography
Problem: During column chromatography, this compound and 2,6-dichloro-3-aminopyridine have very close Rf values and co-elute.
Root Cause: The structural similarity and comparable polarity of the isomers make separation on standard silica (B1680970) gel challenging.
Solutions:
| Solution | Details |
| Optimize the Mobile Phase | Use a shallow polarity gradient. Start with a low polarity eluent (e.g., 10-15% Ethyl Acetate (B1210297) in Hexane) and increase the polarity very slowly (e.g., 1% increments). This can help to resolve closely eluting spots. Adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-0.5%) to the mobile phase can deactivate the acidic silica gel, reducing peak tailing and potentially improving separation of basic compounds. |
| Use a High-Performance Column | Employing a larger column with a higher surface area stationary phase can improve resolution. Ensure the column is packed uniformly to prevent channeling. |
| Consider Alternative Stationary Phases | If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can sometimes offer different selectivity for aminopyridines. Reversed-phase (C18) chromatography with an appropriate aqueous/organic mobile phase (e.g., acetonitrile/water with a buffer) is another option. |
Data Presentation
Table 1: Composition of Crude and Purified this compound
| Purification Stage | This compound (%) | 2,6-dichloro-3-aminopyridine (%) | Other Impurities (%) | Overall Yield (%) | Reference |
| Crude Product (from chlorination of 3-aminopyridine) | 86.5 | 6.1 | 4.2 (NaCl) | 73 | [2] |
| After Single Toluene Recrystallization | 96.4 | ~2-3 | Not specified | Not specified | [1] |
| After Purification via HCl Salt Formation | ≥ 99.0 | ≤ 0.5 | Not specified | 82 - 85 | [1] |
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This method is highly effective for removing the 2,6-dichloro-3-aminopyridine byproduct. It leverages the difference in solubility between the hydrochloride salt of the desired product and the free base of the impurity.[1]
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Dissolution & Extraction:
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Start with the crude reaction mixture containing this compound and byproducts.
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Adjust the pH of the aqueous reaction mixture to 4-6 using a base (e.g., 50% NaOH solution).
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Extract the mixture twice with an organic solvent such as ethyl acetate or methyl tert-butyl ether.[1] Combine the organic layers.
-
-
Drying:
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Dry the combined organic extracts over anhydrous sodium sulfate.
-
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Salt Formation and Crystallization:
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Filter off the drying agent. Cool the filtrate to 0-5 °C in an ice bath.
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Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol (B130326) or ethyl acetate) dropwise while stirring, until the pH of the solution is between 1 and 2.
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The hydrochloride salt of this compound will begin to precipitate.
-
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Isolation:
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After addition is complete, heat the mixture to 40-45 °C and stir for 2-4 hours.[1]
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Cool the mixture to room temperature and continue stirring for at least 12 hours to ensure complete crystallization.
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Collect the solid precipitate by vacuum filtration.
-
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Washing and Drying:
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Wash the filter cake with a small amount of cold ethyl acetate to remove the mother liquor containing the dissolved 2,6-dichloro-3-aminopyridine.
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Dry the purified this compound hydrochloride salt under vacuum.
-
Protocol 2: General Column Chromatography
This protocol provides a general framework. Optimization of the mobile phase is critical for successful separation.
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Stationary Phase: Silica gel (230-400 mesh).
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Sample Preparation:
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Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase.
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Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent completely.
-
-
Column Packing and Elution:
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Pack the column with silica gel using a non-polar solvent like hexane.
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Load the sample onto the top of the column.
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Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
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Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate). A shallow gradient is recommended.
-
-
Fraction Collection and Analysis:
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., UV light, potassium permanganate).
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Combine the fractions containing the pure product.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound via hydrochloride salt formation.
Caption: Decision tree for troubleshooting the separation of isomers during column chromatography.
References
Technical Support Center: Synthesis of 2-Amino-3-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-chloropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the chlorination of 3-Aminopyridine.
| Issue | Observation | Probable Cause(s) | Recommended Corrective Action(s) |
| Low Yield of Desired Product | The isolated yield of this compound is significantly lower than expected. | - Over-chlorination: Formation of di- and tri-chlorinated byproducts.[1][2] - Incomplete Reaction: Insufficient chlorinating agent or reaction time. - Tar Formation: Polymerization or degradation of starting material and/or product.[1] - Loss during Workup: Product loss during extraction or purification steps. | - Control Stoichiometry: Use a precise amount of the chlorinating agent. - Optimize Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Maintain Acidity: Ensure a sufficiently acidic medium to prevent tar formation. A high concentration of hydrochloric acid is crucial.[1] - Optimize Workup: Ensure the pH for extractions is optimized to maximize the recovery of the product in the organic phase. |
| Presence of Significant Impurities | The crude product shows multiple spots on TLC or peaks in GC/LC-MS other than the desired product. | - Over-chlorination: The primary impurity is often 2,5-dichloro-3-aminopyridine.[1][2] - Unreacted Starting Material: The reaction has not gone to completion. - Tar Formation: Complex mixture of polymeric byproducts.[1] | - Purification: Recrystallization or column chromatography can be used to separate the desired product from impurities.[3] - Reaction Monitoring: Closely monitor the consumption of the starting material to ensure the reaction goes to completion without significant byproduct formation. |
| Formation of a Dark, Tarry Substance | The reaction mixture becomes dark and viscous, and a tar-like substance is formed. | - Low Acidity: Insufficient concentration of hydrochloric acid can lead to the degradation of the aminopyridine.[1] - High Temperature: Excessive reaction temperature can promote side reactions and polymerization. | - Increase Acidity: Use a higher concentration of hydrochloric acid as the reaction medium.[1] - Temperature Control: Maintain the recommended reaction temperature and ensure efficient cooling. |
| Difficult Purification | The crude product is difficult to purify by standard methods like recrystallization. | - Complex Mixture of Byproducts: The presence of multiple chlorinated species and tarry materials can hinder crystallization. | - Column Chromatography: Silica (B1680970) gel column chromatography may be necessary to separate the components of a complex mixture.[3] - Optimize Recrystallization Solvent: Experiment with different solvent systems to find one that provides good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound via chlorination of 3-Aminopyridine?
A1: The most prevalent side reaction is over-chlorination, which leads to the formation of 2,5-dichloro-3-aminopyridine and potentially 2,3,5-trichloropyridine.[1][2] This occurs when the electrophilic chlorination continues on the electron-rich aminopyridine ring.
Q2: How can I minimize the formation of di-chlorinated byproducts?
A2: To minimize over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent. Using a slight excess of 3-Aminopyridine or adding the chlorinating agent portion-wise while monitoring the reaction progress can help favor the mono-chlorinated product.
Q3: My reaction has turned into a dark, intractable tar. What went wrong?
A3: Tar formation is a common issue when the reaction conditions are not optimal, particularly when the acidity of the reaction medium is too low.[1] Aminopyridines can be susceptible to oxidation and polymerization under certain conditions. Maintaining a high concentration of hydrochloric acid helps to protonate the amino group, deactivating the ring towards unwanted side reactions and preventing polymerization.
Q4: Are there alternative synthesis routes that avoid these side reactions?
A4: Yes, alternative routes include the reduction of 2-chloro-3-nitropyridine (B167233) or the Hofmann degradation of 2-chloronicotinamide. These methods may offer better selectivity but involve multiple steps.
Q5: What is the best way to purify the crude this compound?
A5: Purification can often be achieved by recrystallization from a suitable solvent. However, if the crude product contains a complex mixture of byproducts, silica gel column chromatography is a more effective method for obtaining a pure product.[3]
Experimental Protocols
Synthesis of this compound via Chlorination of 3-Aminopyridine
This protocol is a representative lab-scale procedure.
Materials:
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3-Aminopyridine
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Concentrated Hydrochloric Acid
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Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas)
-
Sodium hydroxide (B78521) solution
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
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In a well-ventilated fume hood, dissolve 3-Aminopyridine in concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a cooling bath.
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Cool the solution to the recommended temperature (typically 0-10 °C).
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Slowly add the chlorinating agent (e.g., N-chlorosuccinimide in portions or bubble chlorine gas at a controlled rate) to the stirred solution while maintaining the temperature.
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Monitor the reaction progress by TLC or GC analysis.
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Once the reaction is complete, carefully neutralize the reaction mixture with a sodium hydroxide solution while keeping the temperature low.
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Extract the aqueous layer with an organic solvent.
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Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathways
Caption: Main reaction and side reactions in this compound synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reactions with 2-Amino-3-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 2-Amino-3-chloropyridine. This versatile yet often challenging substrate is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide focuses on overcoming common hurdles in its synthesis and subsequent cross-coupling reactions.
Frequently Asked Questions (FAQs) - Synthesis of this compound
Q1: We are experiencing significant over-chlorination when synthesizing this compound from 3-aminopyridine (B143674). How can this be mitigated?
A1: Over-chlorination is a common issue when using hydrogen peroxide and hydrochloric acid at elevated temperatures (70-80 °C), which are often required for an acceptable reaction rate.[2] A more controlled method involves reacting a 25-45% aqueous solution of 3-aminopyridine in 3-4 molar parts of hydrogen chloride with gaseous chlorine at a lower temperature range of 15-50 °C. The presence of a catalytic amount (1-8% by weight) of iron, nickel, or copper chloride is crucial for this method's success, typically yielding 70-75%.[2]
Q2: What alternative synthesis routes exist if starting from 3-aminopyridine is not viable?
A2: A high-yield, selective method starts with 2-pyridone.[3] The process involves a nitration reaction, followed by N-alkylation for amino protection to get N-alkyl-3-nitro-2-pyridone. This intermediate then undergoes a directional chlorination and dealkylation, followed by a final reduction step to yield this compound.[3] This route is advantageous due to cheap raw materials and fewer by-products.[3]
Troubleshooting Guide: Palladium Cross-Coupling Reactions
This compound is a notoriously challenging substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The primary reasons include the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and catalyst inhibition/deactivation by the two Lewis basic nitrogen atoms (the pyridine (B92270) ring and the amino group).[4][5]
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common reasons for failure?
A1: Low yields are a frequent problem and can stem from several factors:
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Inactive Catalyst System : The C-Cl bond's strength makes the oxidative addition step difficult, which is often the rate-limiting step.[4][6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] A more active system, typically involving bulky, electron-rich phosphine (B1218219) ligands, is required to facilitate this step.[4][5]
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Catalyst Inhibition : The nitrogen atoms on the pyridine ring and the amino group can coordinate to the palladium center, forming inactive catalyst species and hindering catalytic activity.[4][6]
-
Improper Reaction Conditions : These challenging couplings often require elevated temperatures and a strictly inert atmosphere to prevent catalyst deactivation.[6][7]
Q2: I am observing significant amounts of side products, specifically hydrodehalogenation (dechlorination) and boronic acid homocoupling. How can I minimize these?
A2: These side reactions are common competitors to the desired cross-coupling.
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Hydrodehalogenation (e.g., formation of 3-aminopyridine) : This occurs when the catalyst reacts with a hydride source. Ensure your solvent is anhydrous and less prone to acting as a hydride source. Crucially, maintain a strictly inert atmosphere (argon or nitrogen) as oxygen presence can lead to catalyst degradation pathways that favor this side reaction.[4][7]
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Homocoupling (e.g., biphenyl (B1667301) from phenylboronic acid) : This is often caused by the presence of oxygen or Pd(II) species from an inefficiently reduced precatalyst.[7] Thoroughly degassing all solvents and reagents is critical. Using a Pd(0) source directly or a highly efficient precatalyst system can also minimize this byproduct.[7]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Common, effective precatalysts when paired with appropriate ligands.[4] |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and sterically shielding the Pd center from inhibition.[4][6] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, non-nucleophilic base is often required. K₃PO₄ is frequently effective for challenging couplings.[4][7] Other options include K₂CO₃ and Cs₂CO₃.[6] |
| Solvent | Anhydrous, degassed 1,4-Dioxane (B91453) or Toluene (B28343) | Water and oxygen can deactivate the catalyst and lead to side reactions.[7] |
| Temperature | 80 - 110 °C | Elevated temperatures are necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.[4][7] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] |
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination with this compound shows very low or no conversion. What should I check first?
A1: This is a common issue as aryl chlorides are significantly less reactive than aryl bromides or iodides.[5] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is the most frequent bottleneck.[5]
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Catalyst System Integrity : Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) for more efficient formation of the active Pd(0) species.[5] Standard ligands like PPh₃ are often ineffective; use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are essential for activating C-Cl bonds.[5]
-
Catalyst Loading : For a challenging substrate like this, you may need to increase catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[5]
-
Reaction Conditions : High temperatures (80-110 °C) are generally required.[5] It is also critical to use dry, degassed solvents and maintain a strictly inert atmosphere, as oxygen will deactivate the catalyst.[5]
Q2: I am observing a significant amount of hydrodehalogenation side product. How can I suppress this?
A2: Hydrodehalogenation, the replacement of the chloro group with a hydrogen, is a common side reaction.[5] It often occurs when the final reductive elimination step is slow, allowing competing pathways to take over. To minimize it:
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Use a Slight Excess of Amine : Using 1.2-1.5 equivalents of the amine coupling partner can help favor the desired amination pathway over the reduction pathway.[5]
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Ensure Strictly Anhydrous Conditions : Trace water can contribute to hydrodehalogenation. Ensure all reagents, solvents, and glassware are scrupulously dried.[5]
-
Optimize Ligand : The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky phosphine ligands may be necessary.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation | Rationale & Notes |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ or Palladacycle Precatalyst (1-5 mol% Pd) | Precatalysts (G3/G4) offer more reliable activation.[5] Higher loading may be needed. |
| Ligand | RuPhos, BrettPhos, DavePhos, XPhos (1.2 - 2.0 equiv relative to Pd) | Sterically hindered, electron-rich biarylphosphine ligands are required to activate the C-Cl bond.[5][8] |
| Base | NaOtBu (1.2 - 1.5 equiv) | A strong, non-nucleophilic base is most effective.[5] For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be used, but may require a more active catalyst system.[5] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Strict exclusion of water and oxygen is critical to prevent catalyst deactivation.[5] |
| Temperature | 80 - 110 °C | Higher temperatures are needed to facilitate the difficult oxidative addition step.[5] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Protects the sensitive Pd(0) catalyst from oxidation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
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Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).[4][8]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Reaction : Add anhydrous, degassed 1,4-dioxane via syringe.[4] Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup : In a glovebox, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and NaOtBu (1.4 equiv).[8] Add this compound (1.0 equiv) and the desired amine (1.2 equiv).[8]
-
Inert Atmosphere : Remove the flask from the glovebox and maintain a positive pressure of inert gas.
-
Reaction : Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.[8] Seal the flask and heat the reaction mixture to 100-110 °C.[8]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup : Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[8]
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 2-Amino-3-chloropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving 2-Amino-3-chloropyridine. The inherent properties of this substrate can lead to significant hurdles in catalytic processes, primarily in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving this compound and other pyridine (B92270) substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main pathways for catalyst deactivation include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center. This blocks active sites, preventing the coordination of reactants and inhibiting key steps like oxidative addition or reductive elimination.[1][3]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which can be exacerbated by high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxidation.[4] If the catalytic cycle is slowed by pyridine inhibition, the active species may have a longer lifetime in solution, increasing the chance of it agglomerating into inactive palladium black.[1]
-
Product Inhibition: In some cases, the pyridine-containing product of the reaction can be a more potent poison than the starting material, leading to a reaction that starts but stalls over time.[3]
Q3: What are the typical symptoms of catalyst poisoning in my reaction?
A3: The most common indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction's progress is the most immediate symptom.[5]
-
Incomplete Conversion: The reaction may stop before the starting material is fully consumed, even after extended reaction times or with increased temperature.[5]
-
Low or No Yield: This is a primary consequence of a deactivated catalyst.[2]
-
Formation of Side Products: An inefficient catalytic cycle can lead to an increase in side reactions like homocoupling of reagents or protodeboronation in Suzuki couplings.[4]
Troubleshooting Guides
This guide provides a systematic approach to common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Yield Observed
Your cross-coupling reaction has resulted in a very low yield or has failed to produce the desired product.
-
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen.
-
Suggested Action: The coordination of the pyridine nitrogen is a highly probable cause.[6] To mitigate this, switch to a more sterically demanding and electron-rich ligand. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, favoring the desired catalytic pathway and preventing the formation of inactive complexes.[2][4][6]
-
-
Possible Cause 2: Inefficient Oxidative Addition.
-
Suggested Action: The Carbon-Chlorine (C-Cl) bond in this compound is strong and can be difficult to activate, making oxidative addition challenging.[2] Carefully increase the reaction temperature in 10-20 °C increments.[1] Consider switching to a more active palladium pre-catalyst system known to be effective for aryl chlorides.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction by reaching higher temperatures rapidly.[4]
-
-
Possible Cause 3: Ineffective Base or Solvent System.
-
Possible Cause 4: Oxygen Sensitivity.
Issue 2: Reaction Starts but Stalls Over Time
The reaction shows initial conversion of starting material, but progress halts before completion.
-
Possible Cause 1: Product Inhibition.
-
Suggested Action: The synthesized product, which also contains a pyridine ring, may be a stronger ligand for the catalyst than the starting material, leading to deactivation as the product concentration increases.[3] Try running the reaction at a lower conversion to isolate and confirm the product. If feasible, consider techniques for in-situ product removal.[3]
-
-
Possible Cause 2: Catalyst Decomposition (Palladium Black).
-
Suggested Action: Slow catalysis due to pyridine inhibition can lead to the agglomeration of the active Pd(0) species into inactive palladium black.[1] Optimizing the reaction conditions to accelerate the catalytic cycle (e.g., by changing the ligand or increasing temperature) can sometimes prevent this decomposition pathway.[1]
-
Issue 3: Significant Formation of Side Products
The reaction yields a complex mixture containing byproducts such as homocoupled starting materials or dehalogenated pyridine.
-
Possible Cause 1: Homocoupling.
-
Suggested Action: This side reaction is often promoted by the presence of oxygen.[1] Ensure the reaction mixture and solvents are rigorously degassed.[1] Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can also minimize homocoupling that may occur during the in-situ reduction of Pd(II) pre-catalysts.[1]
-
-
Possible Cause 2: Dehalogenation or Protodeboronation (in Suzuki Coupling).
-
Suggested Action: Dehalogenation (replacement of -Cl with -H) or protodeboronation (replacement of the boronic acid group with -H) can compete with the desired cross-coupling.[1][4] The choice of ligand and base can influence the relative rates of these pathways.[1] For protodeboronation, ensure anhydrous conditions and consider using a non-aqueous base like K₃PO₄.[1] Using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also mitigate this issue.[4]
-
Data Presentation
Table 1: Recommended Catalyst Systems for Cross-Coupling of Chloropyridines
This table summarizes effective catalytic systems for challenging Suzuki-Miyaura couplings involving chloropyridines.
| Catalyst / Pre-catalyst | Ligand | Typical Loading | Key Advantages & Notes |
| Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust and general system for coupling various aryl chlorides.[2] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active N-heterocyclic carbene (NHC) based catalyst, often effective for unreactive chlorides.[2] |
| Pd(PPh₃)₄ | (None) | 2-5% | A common Pd(0) source; may be less effective for unreactive chlorides like this compound.[2] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Primary Recommended Action |
| Low / No Yield | Catalyst Poisoning | Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[6] |
| Inefficient Oxidative Addition | Increase reaction temperature; consider microwave irradiation.[4] | |
| Reaction Stalls | Product Inhibition | Run reaction at lower conversion to confirm; investigate in-situ product removal.[3] |
| Catalyst Decomposition | Optimize conditions (ligand, temperature) to accelerate the catalytic cycle.[1] | |
| Side Products | Homocoupling | Rigorously degas all solvents and reagents.[1] |
| Protodeboronation | Use anhydrous conditions and consider boronic esters instead of acids.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the cross-coupling of this compound with a generic arylboronic acid. Optimization will be required.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a glovebox or under a positive flow of inert gas.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR
This protocol allows for the kinetic analysis of a reaction to identify catalyst deactivation.[1]
-
Sample Preparation: In a glovebox, prepare a stock solution of the catalyst system. In an NMR tube, combine this compound, the coupling partner, a suitable base, and an internal standard (e.g., 1,3,5-trimethoxybenzene). Add the appropriate deuterated solvent.
-
Reaction Initiation: Add a precise amount of the catalyst stock solution to the NMR tube, seal it, and shake vigorously.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).[1]
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[1]
Visualizations
References
Technical Support Center: Byproduct Formation in Buchwald-Hartwig Amination of Chloropyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for byproduct formation in the Buchwald-Hartwig amination of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Buchwald-Hartwig amination of chloropyridines?
The most frequently observed byproduct is the hydrodehalogenated pyridine (B92270), where the chloro group is replaced by a hydrogen atom. Other potential side reactions include the homocoupling of the starting materials and reactions involving catalyst deactivation.
Q2: Why are chloropyridines challenging substrates for this reaction?
Chloropyridines are often challenging substrates due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This can make the initial oxidative addition step of the catalytic cycle slower, often requiring more forcing conditions which can lead to byproduct formation.[1] The electron-deficient nature of the pyridine ring can also influence reactivity.
Q3: What is hydrodehalogenation and why does it occur?
Hydrodehalogenation is a side reaction where the chloro group on the pyridine ring is replaced by a hydrogen atom.[1][2] This typically happens when the desired C-N bond formation (reductive elimination) is slow, allowing for competing pathways.[1] One common mechanism is β-hydride elimination from the amine coupling partner, which can lead to the formation of a palladium-hydride species that then promotes the reduction of the chloropyridine.[2][3]
Q4: Can the choice of palladium precursor affect the reaction outcome?
Yes, the choice of palladium precursor is important. While Pd(OAc)₂ is commonly used, it can sometimes be unreliable. Pre-catalysts, such as palladacycles, are often more effective as they can generate the active Pd(0) species more cleanly and efficiently, potentially reducing side reactions.[1]
Troubleshooting Guide
Issue 1: Significant Formation of Hydrodehalogenated Byproduct
Question: My reaction is producing a large amount of the hydrodehalogenated pyridine instead of the desired aminated product. How can I minimize this?
Answer: Hydrodehalogenation is a common challenge. The key is to promote the rate of the desired C-N reductive elimination relative to competing side reactions.[1]
Solutions:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands are known to accelerate the reductive elimination step, which can outcompete the hydrodehalogenation pathway.[1][2] Consider switching to a more specialized ligand.
-
Base Purity and Strength: Ensure the use of a high-purity, anhydrous base.[1] Trace amounts of water or hydroxide (B78521) in bases like sodium tert-butoxide (NaOtBu) can be a source of hydrogen.[1] While a strong base is necessary, using a large excess should be avoided.[2]
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.[2] If the desired coupling is proceeding, albeit slowly, try reducing the temperature and extending the reaction time.[2][4]
-
Strictly Anhydrous and Inert Conditions: Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[1][4] Oxygen can deactivate the catalyst, and water can be a proton source for hydrodehalogenation.[1]
Issue 2: Low or No Conversion of Starting Materials
Question: My reaction shows very low conversion of the chloropyridine starting material. What are the likely causes?
Answer: Low conversion with chloropyridines is often due to the difficulty of the initial oxidative addition step.[1]
Solutions:
-
Catalyst System:
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[1]
-
Catalyst Loading: For unreactive chloropyridines, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[1]
-
Pre-catalyst: Consider using a well-defined pre-catalyst to ensure efficient generation of the active Pd(0) species.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition.[1]
-
Solvent: Ensure the use of dry, degassed solvents such as toluene (B28343), 1,4-dioxane, or THF.[1] If solubility is an issue, screening other solvents like CPME or t-AmOH may be beneficial.[1]
-
-
Base Selection: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1]
Issue 3: Regioselectivity Problems with Dichloropyridines
Question: I am attempting a mono-amination on a dichloropyridine, but I'm getting a mixture of products. How can I control the regioselectivity?
Answer: Achieving regioselectivity depends on the electronic and steric differences between the two chlorine positions. For a substrate like 2,4-dichloropyridine, the C2 position is generally more electronically activated and sterically accessible for oxidative addition.[1][5]
Solutions:
-
Exploit Inherent Reactivity: In many cases, the reaction will naturally favor one position over the other. For 2,4-dichloropyridine, amination typically occurs selectively at the C2 position.[5]
-
Control Stoichiometry: Use a slight deficiency or a 1:1 ratio of the amine to the dichloropyridine to minimize the formation of the di-aminated product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity, as the more reactive site will react preferentially under milder conditions.
Data Presentation
Table 1: Effect of Ligand on the Amination of 2-Chloropyridine with Aniline
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Hydrodehalogenation (%) |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 95 | <2 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 | <3 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 88 | ~5 |
| PPh₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | <10 | >50 |
Note: Data is representative and compiled for illustrative purposes based on general principles discussed in the cited literature.
Table 2: Effect of Base on the Amination of 4-Chloropyridine with Morpholine[4]
| Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| BrettPhos | NaOtBu | Dioxane | 110 | 85 |
| BrettPhos | LHMDS | Dioxane | 110 | 78 |
| BrettPhos | K₃PO₄ | t-BuOH | 110 | 65 |
| BrettPhos | Cs₂CO₃ | Toluene | 110 | 52 |
This table is adapted from literature to show the significant impact of the base on reaction yield.[4]
Key Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of a Chloropyridine
Materials:
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., RuPhos, 4 mol%)
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst, chloropyridine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminopyridine.[4]
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: Competing pathways: Desired amination vs. byproduct formation.
Caption: A workflow for troubleshooting common amination issues.
References
Technical Support Center: Improving the Yield of 2-Amino-3-chloropyridine Chlorination
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of 2-Amino-3-chloropyridine chlorination, primarily focusing on the synthesis of 2-Amino-3,5-dichloropyridine (B145740).
Frequently Asked Questions (FAQs)
Q1: My chlorination of this compound is resulting in a low yield. What are the common causes?
A1: Low yields can stem from several factors:
-
Sub-optimal Reagents: The purity of the starting material and chlorinating agent is critical. Impurities can interfere with the reaction.
-
Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion. Conversely, a large excess can promote side reactions.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice heavily influence the reaction outcome. The reaction may require heating to proceed at a reasonable rate or cooling to prevent side reactions.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in strongly acidic or basic environments.
Q2: I am observing significant amounts of over-chlorinated byproducts. How can I improve the selectivity?
A2: The formation of polychlorinated byproducts is a common issue.[1] To enhance selectivity for the desired mono-chlorination:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. Use a slight excess (e.g., 1.05-1.2 equivalents) rather than a large one.
-
Lower the Temperature: Running the reaction at a lower temperature can decrease the rate of the second chlorination more than the first, thus improving selectivity.
-
Choose a Milder Chlorinating Agent: N-chlorosuccinimide (NCS) is often more selective than harsher agents like chlorine gas.[2]
-
Gradual Addition: Add the chlorinating agent slowly or portion-wise to the reaction mixture to maintain its low concentration, which can suppress over-chlorination.
-
Use a Strong Acid Medium: In some cases, protonation of the 2-aminopyridine (B139424) in a strongly acidic medium can selectively direct monochlorination and minimize the formation of dichloro by-products.[1]
Q3: The reaction is stalled and not reaching completion. What steps should I take?
A3: If the reaction does not go to completion:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If the reaction is slow but steady, extending the time may be sufficient.
-
Increase Temperature: Gently increasing the reaction temperature can accelerate the reaction rate. However, be cautious as this may also increase byproduct formation. A temperature of 45 °C has been shown to be effective in some systems.[3]
-
Verify Reagent Activity: Ensure your chlorinating agent has not degraded. For example, NCS can decompose over time.
-
Consider a Catalyst: Some chlorination reactions benefit from a catalyst. For instance, bromine under blue LED light has been used to catalyze the chlorination of 2-aminopyridine with chlorine gas.[4]
Q4: Which chlorinating agent is recommended for this synthesis?
A4: The choice depends on the scale, desired selectivity, and safety considerations.
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that often provides good selectivity for mono-chlorination and can lead to high yields (up to 90%).[2][5] It is a common choice for lab-scale synthesis.
-
Chlorine Gas (Cl₂): Cost-effective for large-scale production, but as a gas, it can be difficult to handle and quantify. Its high reactivity can lead to over-chlorination unless conditions are carefully controlled, often in a strong acid medium.[1][4]
-
Selectfluor with LiCl: This modern method offers a different approach, using LiCl as the chlorine source under mild conditions, which can result in good to high yields with high regioselectivity.[6]
-
Hydrochloric Acid with an Oxidant: Systems like HCl with hydrogen peroxide or sodium hypochlorite (B82951) can be used to generate the active chlorinating species in situ, avoiding the direct use of chlorine gas.[7]
Q5: How critical is solvent selection for this reaction?
A5: Solvent choice is crucial as it can affect reagent solubility, reaction rate, and product stability. Common solvents for the chlorination of aminopyridines include:
-
DMF/Methanol (B129727) Mixture: A polar aprotic/protic mixture used successfully with NCS.[3]
-
Acetonitrile (B52724), Dichloromethane, Acetone: These solvents have been used in catalyzed chlorinations with Cl₂ and have demonstrated high yields.[4]
-
Strongly Acidic Media: Solvents like concentrated sulfuric or hydrochloric acid are not just solvents but also act as catalysts and selectivity directors.[1]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving common issues encountered during the chlorination of this compound.
Caption: Troubleshooting flowchart for low yield/purity issues.
Data Presentation: Comparison of Chlorination Conditions
The following table summarizes various reaction conditions and their resulting yields for the chlorination of aminopyridine derivatives, providing a baseline for optimization.
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-chloropyridine (B124133) | N-Chlorosuccinimide | None | DMF / Methanol | 45 | 2.5 | 70.5 | 98.2 (GC) | [3] |
| 2-Amino-5-chloropyridine | N-Chlorosuccinimide | None | Not specified | Not specified | 5 | 74.6 | 99.6 (GC) | [5] |
| 2-Aminopyridine | Chlorine (gas) | Bromine / Blue LED | Acetone | Not specified | 3 | 90.0 | 99.6 (GC) | [4] |
| 2-Aminopyridine | Chlorine (gas) | Bromine / Blue LED | Acetonitrile | Not specified | 2 | 95.6 | 99.4 (GC) | [4] |
| 2-Aminopyridine | Chlorine (gas) | Bromine / Blue LED | Dichloromethane | Not specified | 4 | 95.6 | 99.6 (GC) | [4] |
| 3-Aminopyridine | HCl / H₂O₂ | None | Aqueous | Not specified | Not specified | 70 | Not specified | [7] |
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from a procedure for the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine.[3]
-
Setup: To a three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add a solvent mixture of DMF and methanol (2.5:1 v/v).
-
Reagent Addition: Begin stirring and add this compound (1.0 eq). Sequentially, add N-chlorosuccinimide (NCS) (approx. 1.1 - 1.2 eq).
-
Reaction: Heat the reaction mixture to 45 °C and maintain stirring for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol (B145695) to yield the pure 2-Amino-3,5-dichloropyridine.
Protocol 2: Catalytic Chlorination using Chlorine Gas
This protocol is based on a high-selectivity method for synthesizing 2-amino-5-chloropyridine.[4]
-
Setup: In a three-necked flask equipped for gas inlet and stirring, place a 30-35W blue LED lamp to irradiate the flask.
-
Reagent Addition: Add this compound (1.0 eq) and a solvent such as acetonitrile or dichloromethane. Stir until all solids are dissolved. Add a catalytic amount of bromine (approx. 0.05-0.1 eq).
-
Reaction: After the initial color from the bromine fades, begin bubbling chlorine gas through the solution at a controlled rate.
-
Monitoring: Continue the reaction for 2-4 hours, monitoring by GC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen. The reaction liquid can be subjected to reduced pressure distillation to remove the solvent.
-
Purification: The resulting crude product is further purified by recrystallization with a suitable solvent like methanol or ethanol to obtain high-purity product.
Visualizations
Caption: A generalized workflow for the chlorination experiment.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 6. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-3-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-3-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter in my crude this compound?
Common impurities in crude this compound often originate from the synthetic route. These can include:
-
Starting Materials: Unreacted precursors such as 3-aminopyridine (B143674) or 2-chloro-3-nitropyridine.
-
Over-chlorinated Byproducts: Dichlorinated species like 2-amino-3,5-dichloropyridine (B145740) are common, especially if the chlorination step is not well-controlled.[1]
-
Isomeric Impurities: Depending on the synthetic method, isomers like 2-amino-5-chloropyridine (B124133) may be present.
-
Reagents and Solvents: Residual reagents (e.g., N-chlorosuccinimide) and solvents used in the synthesis.
Q2: My recrystallization of this compound is not working well. What can I do?
Recrystallization is a powerful technique for purifying this compound. Here are some common issues and how to troubleshoot them:
-
Issue: The compound "oils out" instead of forming crystals.
-
Cause: This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease saturation.
-
Allow the solution to cool more slowly. You can do this by insulating the flask.
-
Consider a two-solvent system. Dissolve the compound in a good solvent (e.g., ethanol) at its boiling point, and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2][3]
-
-
-
Issue: I am getting a very low yield after recrystallization.
-
Cause: Using too much solvent, premature crystallization, or washing with a solvent that is not cold enough.[3]
-
Solution:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
If filtering hot to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the product from crashing out.
-
Ensure the solution is sufficiently cooled (an ice bath can help) to maximize crystal formation.
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
-
Issue: The recrystallized product is still impure.
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Cause: The chosen solvent may not be effective at separating the specific impurities, or the cooling process was too rapid, trapping impurities in the crystal lattice.
-
Solution:
-
Experiment with different solvent systems. Patents suggest solvent mixtures like benzene-hexane or single solvents like methanol (B129727) or ethanol (B145695) for related compounds.[4]
-
Ensure slow cooling to allow for the formation of a pure crystal lattice. Do not disturb the flask during crystallization.[2]
-
If colored impurities are present, consider adding activated charcoal to the hot solution before filtration.
-
-
Q3: How can I effectively remove dichlorinated byproducts from this compound using column chromatography?
Column chromatography is an excellent method for separating compounds with different polarities. Dichlorinated byproducts are generally less polar than the desired mono-chlorinated product.
-
Stationary Phase: Standard silica (B1680970) gel is often suitable. For basic compounds like aminopyridines, which can interact strongly with the acidic silanol (B1196071) groups on silica, using an amine-functionalized silica column or adding a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to the mobile phase can improve separation and reduce tailing.[5]
-
Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of ethyl acetate (B1210297) in hexane (B92381). For instance, you could start with 100% hexane and gradually increase the ethyl acetate concentration.
-
Detection: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.
Data Presentation
The following table summarizes the effectiveness of different purification techniques for removing common impurities from this compound, based on typical laboratory outcomes.
| Purification Method | Target Impurity | Typical Purity Achieved | Estimated Yield | Notes |
| Recrystallization | Dichlorinated byproducts | >98% | 60-80% | Efficiency depends heavily on the chosen solvent system and the initial concentration of the impurity. |
| Starting materials (e.g., 3-aminopyridine) | >99% | 70-90% | Generally effective if the solubility profiles are sufficiently different. | |
| Column Chromatography | Dichlorinated byproducts | >99.5% | 85-95% | Highly effective for separating compounds with different polarities. |
| Isomeric impurities | >99% | 80-90% | Success depends on the specific isomers and the optimization of the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A good starting point is a polar solvent like ethanol or a two-solvent system such as ethanol/water or ethyl acetate/hexane.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
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Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper by pouring some hot solvent through it. Quickly filter the hot solution containing your compound.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod at the surface of the solution.
-
Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For final drying, transfer the crystals to a watch glass or a drying oven at a suitable temperature.
Protocol 2: Column Chromatography for Purification of this compound
This protocol outlines a general procedure for purifying this compound using flash column chromatography to remove less polar impurities like dichlorinated byproducts.
Materials:
-
Crude this compound
-
Silica gel (or amine-functionalized silica)
-
Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Dry Packing: Add a small layer of sand to the bottom of the column. Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.
-
Wet Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and so on) to elute the compounds from the column.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Analyze the collected fractions by TLC to determine which ones contain the pure this compound. The less polar dichlorinated impurity should elute before the more polar desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: 2-Amino-3-chloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-3-chloropyridine for researchers, scientists, and drug development professionals. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is intended to help you diagnose and resolve stability issues with this compound.
dot
Caption: Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned from a white/pale yellow powder to a brown or dark-colored solid. What could be the cause?
A1: Discoloration is a common indicator of degradation. The most likely causes are:
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Improper Storage: Exposure to air, light, and moisture can lead to oxidative degradation. This compound should be stored in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), in a cool, dark, and dry place.[1][2][3] Some suppliers recommend refrigeration at 0-8°C.[4]
-
Reaction with Incompatible Substances: Contact with strong oxidizing agents can cause decomposition.[2][3]
-
Age of the Compound: Over time, even under ideal conditions, some degradation can occur. It is always best to use freshly purchased or purified material for sensitive reactions.
Q2: I am seeing unexpected side products in my reaction involving this compound. What are some potential side reactions?
A2: this compound has multiple reactive sites, which can lead to side reactions depending on the conditions.
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Nucleophilic Aromatic Substitution (SNAr): While the chlorine at the 3-position is not as activated as a halogen at the 2- or 4-position, under certain conditions, it can be displaced by strong nucleophiles.
-
Reactions at the Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization. In the presence of strong bases, the amino group can be deprotonated, increasing its nucleophilicity and potentially leading to self-condensation or reaction with other electrophiles in the mixture.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig amination, the amino group can sometimes compete with the halide as a nucleophile or ligand for the metal catalyst, potentially leading to undesired byproducts.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: While specific data for this compound is limited, related aminopyridines show varying stability. For instance, 4-aminopyridine (B3432731) is generally stable in acidic conditions but can show some degradation under alkaline conditions.[5] It is plausible that this compound could behave similarly. Strong acids may protonate the pyridine (B92270) nitrogen and/or the amino group, altering its reactivity. Strong bases could deprotonate the amino group, potentially leading to side reactions. It is advisable to perform reactions under neutral or mildly acidic/basic conditions where possible and to minimize exposure to harsh pH environments during workup and purification.
Q4: What are the expected hazardous decomposition products of this compound?
A4: When exposed to high heat or fire, this compound is expected to decompose and produce hazardous substances such as hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2]
Quantitative Stability Data
| Storage Condition | Duration | Average % of Initial Concentration Retained |
| Refrigerated (4°C, protected from light) | 6 months | >95% |
| Room Temperature (23°C, protected from light) | 6 months | >95% |
| Elevated Temperature (37°C, protected from light) | 1 month | >95% |
Note: This data is for a different, though structurally similar, compound in a solid formulation. Stability in solution or in the presence of other reagents may vary significantly.
Experimental Protocols
Protocol 1: General Chemical Stability Assessment (Stress Testing)
This protocol is adapted from general guidelines for active pharmaceutical ingredients and can be used to assess the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several accurately weighed samples of this compound. For solution-state studies, prepare stock solutions in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Hydrolysis:
-
Acidic: Dissolve the compound in 0.1 M HCl.
-
Neutral: Dissolve the compound in water.
-
Basic: Dissolve the compound in 0.1 M NaOH.
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Incubate samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Stress (Solid State): Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
-
Time Points: Withdraw aliquots from the solutions or take solid samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
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Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.
-
Data Presentation: Plot the percentage of remaining this compound against time for each condition.
dot
Caption: Workflow for chemical stability assessment.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing.[8][9]
Objective: To determine if light exposure results in unacceptable degradation of this compound.
Methodology:
-
Sample Preparation:
-
Place the solid this compound in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to completely block light.
-
If studying stability in solution, prepare a solution of known concentration and place it in a quartz cuvette or other transparent vessel. Also prepare a dark control.
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-
Light Source: Use a light source that provides a combination of cool white fluorescent and near-UV lamps, as specified in ICH Q1B Option II.
-
Exposure Conditions:
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours.
-
Simultaneously, expose the samples to an integrated near-ultraviolet (UV-A) energy of not less than 200 watt-hours per square meter.
-
Place the "dark control" sample alongside the exposed samples in the photostability chamber to experience the same temperature and humidity conditions.
-
-
Analysis:
-
After the exposure period, visually inspect both the exposed and dark control samples for any changes in appearance (e.g., color).
-
Quantify the amount of this compound and any degradation products in both samples using a validated stability-indicating HPLC method.
-
-
Evaluation: Compare the results from the exposed sample to those of the dark control. A significant difference in the amount of parent compound or the presence of additional degradation products in the exposed sample indicates photosensitivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. sefh.es [sefh.es]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Troubleshooting hydrodehalogenation in amination of chloropyridines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the amination of chloropyridines, with a specific focus on mitigating the common side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in the amination of chloropyridines?
A1: Hydrodehalogenation is a competing side reaction where the chlorine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, leading to the formation of a de-chlorinated byproduct instead of the desired aminated product.[1] This reduces the yield of the target molecule and complicates purification. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2][3]
Q2: What are the primary causes of hydrodehalogenation?
A2: Hydrodehalogenation in palladium-catalyzed amination reactions is often a result of factors that slow down the desired C-N bond formation (reductive elimination), allowing competing pathways to dominate. Key causes include:
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Slow Reductive Elimination: If the final step of the catalytic cycle to form the C-N bond is slow, the palladium intermediate can undergo other reactions.[3]
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β-Hydride Elimination: This is a common pathway leading to hydrodehalogenation, especially with primary amines.[4]
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Presence of Water: Trace amounts of water can be a source of hydrogen.[1]
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Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature can significantly influence the rate of hydrodehalogenation.[3][5]
Q3: My Buchwald-Hartwig reaction with a chloropyridine shows low to no conversion. What should I check first?
A3: Low conversion in the amination of chloropyridines is a common issue, primarily because the C-Cl bond is less reactive than C-Br or C-I bonds.[1] The oxidative addition of the chloropyridine to the palladium(0) catalyst is often the rate-limiting step. Here are initial troubleshooting steps:
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Catalyst and Ligand: Ensure you are using a suitable catalyst system. For chloropyridines, bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) are often necessary to facilitate the challenging oxidative addition. Standard ligands like PPh₃ are typically ineffective.[1] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent and Solvent Purity: Use anhydrous, high-purity reagents and dry, degassed solvents.[1][6]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and effective.[1]
Q4: How can I minimize hydrodehalogenation?
A4: Minimizing hydrodehalogenation involves optimizing the reaction conditions to favor the desired amination pathway over the competing reduction pathway. Key strategies include:
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Ligand Selection: Employing bulky and more electron-donating ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[3]
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. It's recommended to screen different bases to find one that minimizes this side product.[3]
-
Lowering Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[3]
-
Solvent Choice: Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols. Non-polar aprotic solvents like toluene (B28343) are often a better choice.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing Hydrodehalogenation
This guide provides a step-by-step workflow to diagnose and resolve issues with hydrodehalogenation.
Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.
Data on Reaction Parameter Effects
The following table summarizes the general impact of various reaction parameters on the formation of the hydrodehalogenated byproduct.
| Parameter | Change | Effect on Hydrodehalogenation | Rationale |
| Ligand | Increase steric bulk and electron density | Decrease | Promotes reductive elimination of the desired product.[3][5] |
| Base | Switch from strong (e.g., NaOtBu) to weaker inorganic (e.g., K₃PO₄) | Decrease | The nature of the base can influence competing pathways.[3][5] |
| Solvent | Switch from polar aprotic (e.g., DMF) to non-polar (e.g., Toluene) | Decrease | Polar aprotic solvents can sometimes promote hydrodehalogenation.[5] |
| Temperature | Decrease | Decrease | Can disfavor the side reaction which may have a higher activation energy.[3] |
| Water Content | Decrease (use anhydrous conditions) | Decrease | Water can be a proton source for hydrodehalogenation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Chloropyridines
This protocol provides a starting point for the amination of chloropyridines and can be optimized based on the troubleshooting guides.
Materials:
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Chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
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Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
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Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloropyridine, palladium pre-catalyst, and base to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[1]
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle and Competing Hydrodehalogenation Pathway
The following diagram illustrates the key steps in the desired amination reaction and the competing hydrodehalogenation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Inhibition in Pyridine Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst inhibition and deactivation in palladium-catalyzed cross-coupling reactions involving pyridine (B92270) substrates.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine substrates often challenging?
The primary difficulty stems from the lone pair of electrons on the pyridine nitrogen atom. This nitrogen acts as a Lewis base and can coordinate strongly to the palladium catalyst. This coordination can block the active sites required for the catalytic cycle, effectively "poisoning" or inhibiting the catalyst.[1][2][3] Additionally, the pyridine ring is electron-deficient, which can deactivate it towards certain reaction steps like oxidative addition.[2] 2-Halopyridines are particularly problematic because the nitrogen atom is close to the reaction site, enhancing its ability to poison the catalyst.[1]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
Catalyst deactivation can occur through several pathways:
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Catalyst Poisoning: The pyridine substrate or product directly coordinates to the active Pd(0) center, forming a stable, off-cycle complex that halts the catalytic cycle.[1][4]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric palladium species, which are catalytically inert.[5]
-
Decomposition to Palladium Black: If the catalytic cycle is slowed by inhibition, the active Pd(0) species have a longer lifetime in solution, increasing the chance of them aggregating into inactive palladium black.[1]
Q3: How does the choice of ligand critically impact the reaction's success?
The ligand is arguably the most critical factor in overcoming inhibition. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often essential.[1][6] These ligands work by:
-
Steric Shielding: Their large size physically blocks the pyridine nitrogen from coordinating to the palladium center.[1]
-
Electronic Effects: They increase the electron density on the palladium atom, which promotes key catalytic steps and can weaken the inhibitory palladium-pyridine bond.[1]
Q4: Can protecting the pyridine nitrogen help overcome inhibition?
Yes, temporarily protecting the nitrogen atom is a valid strategy. This can be done by converting the pyridine to a pyridine N-oxide or by complexing it with borane.[2] These modifications mask the nitrogen's lone pair, preventing it from coordinating with the catalyst. The protecting group can then be removed in a subsequent step.[2]
Troubleshooting Guide
Issue 1: My reaction is sluggish, has stalled, or shows low to no conversion.
This is the most common issue and is often directly related to catalyst inhibition.
-
Probable Cause: Catalyst poisoning by the pyridine nitrogen.[1] The active Pd(0) species is being sequestered by the substrate.
-
Solutions & Troubleshooting Steps:
-
Switch to a More Effective Ligand: If you are using a standard ligand like PPh₃, it is likely insufficient. Switch to a bulky, electron-rich Buchwald-type ligand (XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][7][8] These are designed to prevent pyridine coordination and accelerate the catalytic cycle.
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may provide enough active catalyst to overcome the poisoning effect and achieve a reasonable yield.[5]
-
Optimize the Base and Solvent: The base is crucial for the transmetalation step. Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[7] A solvent system that promotes the solubility of all components, often a mixture like dioxane/water or toluene (B28343)/water, can also improve reaction rates.[7]
-
Increase Reaction Temperature: Carefully increasing the temperature in 10-20 °C increments can sometimes overcome the activation barrier for sluggish reactions.[1] However, monitor for decomposition.
-
Data Presentation: Ligand and Base Effects
The following tables summarize quantitative data on how the choice of ligand and base can impact the yield of Suzuki-Miyaura coupling reactions involving challenging pyridine substrates.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2-Pyridyl Boronate
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | P(t-Bu)₃ | 78 |
| 3 | XPhos | 85 |
| 4 | SPhos | 92 |
Reaction Conditions: 2-pyridyl boronate (1.5 equiv), aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), in dioxane at 100 °C for 12h. Data is representative and compiled for comparative purposes.[1][9]
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of a 2-Chloropyridine (B119429) Derivative
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 25 |
| 2 | K₂CO₃ | 45 |
| 3 | K₃PO₄ | 88 |
| 4 | Cs₂CO₃ | 91 |
Reaction Conditions: 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), Base (2.0 equiv), XPhos Pd G3 (3 mol%), in toluene/water (10:1) at 110 °C for 16h. Data is representative and compiled for comparative purposes.[7]
Issue 2: I'm observing significant side products, such as protodeboronation or homocoupling.
These side reactions compete with the desired cross-coupling and are often exacerbated by slow catalytic turnover.
-
Probable Cause (Protodeboronation): The boronic acid is reacting with a proton source (often trace water) to form pyridine instead of the coupled product.[8] This is a common issue when the main reaction is slow.
-
Solutions:
-
Probable Cause (Homocoupling): The boronic acid is coupling with itself. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[8]
-
Solutions:
Visualizations
// Nodes Active_Catalyst [label="Active Pd(0)L\nCatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridine [label="Pyridine\nSubstrate", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibited_Complex [label="Inhibited Complex\n[Pyridine-Pd(0)L]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalytic_Cycle [label="Productive\nCatalytic Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_Reaction [label="No Reaction", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Active_Catalyst -> Catalytic_Cycle [label="Desired Path"]; Active_Catalyst -> Inhibited_Complex [label="Inhibition\n(Coordination)", color="#EA4335"]; Pyridine -> Inhibited_Complex [color="#EA4335"]; Inhibited_Complex -> No_Reaction; }
Caption: Catalyst inhibition pathway by pyridine coordination.
// Nodes Start [label="Low Yield or\nNo Reaction", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Is the ligand appropriate?\n(e.g., PPh₃)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1 [label="Action: Switch to bulky,\nelectron-rich ligand\n(e.g., XPhos, SPhos)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check2 [label="Is the base effective?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2 [label="Action: Screen bases\n(K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check3 [label="Is the system inert?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3 [label="Action: Improve degassing\nand use dry solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Improved", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Sol1 [label="No"]; Check1 -> Check2 [label="Yes"]; Sol1 -> Success; Check2 -> Sol2 [label="No"]; Check2 -> Check3 [label="Yes"]; Sol2 -> Success; Check3 -> Sol3 [label="No"]; Check3 -> Success [label="Yes"]; Sol3 -> Success; }
Caption: Troubleshooting workflow for low-yield pyridine coupling.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Bromopyridine (B144113)
This protocol provides a robust starting point for difficult 2-halopyridine substrates.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-3 mol%) and the ligand (if not using a pre-formed complex, e.g., XPhos, 4-6 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed tube into a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[9][10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol is adapted for the amination of less reactive 2-chloropyridine substrates.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Reagent Addition: Add the 2-chloropyridine (1.0 equiv) and the amine (1.2 equiv).
-
Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the Suzuki-Miyaura protocol, typically involving dilution, filtration, extraction, and column chromatography to isolate the desired aminopyridine product.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2-Amino-3-chloropyridine
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-chloropyridine. Due to the limited availability of public experimental data for this compound, this guide presents a detailed examination of the closely related compound, 2-aminopyridine (B139424), as a reference for comparison. The principles of ¹H NMR spectroscopy are applied to predict the expected spectral characteristics of this compound.
This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.
Comparison of ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR data for 2-aminopyridine and the predicted data for this compound. The predictions for this compound are based on the known effects of electron-withdrawing and electron-donating groups on the chemical shifts of aromatic protons. The chloro group at the 3-position is expected to deshield the adjacent protons (H-4 and H-5), shifting their signals downfield. The amino group at the 2-position will have a more complex influence, generally shielding ortho and para protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-4 | ~7.3-7.5 | Doublet of Doublets (dd) | J₄₅, J₄₆ |
| H-5 | ~6.7-6.9 | Doublet of Doublets (dd) | J₅₄, J₅₆ | |
| H-6 | ~7.9-8.1 | Doublet of Doublets (dd) | J₆₅, J₆₄ | |
| -NH₂ | ~4.5-5.5 | Broad Singlet | - | |
| 2-Aminopyridine (Experimental) | H-3 | 6.58 | Doublet of Doublets (dd) | J₃₄=8.4, J₃₅=0.9 |
| H-4 | 7.38 | Triple of Doublets (td) | J₄₃=J₄₅=8.4, J₄₆=1.8 | |
| H-5 | 6.75 | Doublet of Multiplets (dm) | J₅₄=8.4 | |
| H-6 | 8.05 | Doublet of Multiplets (dm) | J₆₅=5.1 | |
| -NH₂ | 4.70 | Broad Singlet | - |
Note: The predicted chemical shifts for this compound are estimates. Actual experimental values may vary.
Experimental Protocols
A general experimental protocol for acquiring a ¹H NMR spectrum of a pyridine (B92270) derivative is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard single-pulse experiment).
-
Number of scans (typically 8 to 64 for a sufficient signal-to-noise ratio).
-
Spectral width (e.g., -2 to 12 ppm).
-
Acquisition time (e.g., 2-4 seconds).
-
Relaxation delay (e.g., 1-5 seconds).
-
-
Acquire the Free Induction Decay (FID) data.
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Structural and Spectral Relationships
The following diagram illustrates the structure of this compound and the expected coupling interactions between the aromatic protons, which give rise to the observed multiplicities in the ¹H NMR spectrum.
Caption: Structure of this compound and its proton coupling network.
Comparative Analysis of 13C NMR Data for 2-Amino-3-chloropyridine Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 13C NMR spectroscopic data for 2-amino-3-chloropyridine and its derivatives. This document summarizes quantitative data in a clear tabular format, offers detailed experimental protocols, and visualizes the synthetic and analytical workflow.
13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shift data (δ) in parts per million (ppm) for this compound and two of its derivatives. The data is referenced to a standard solvent signal, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| This compound | 154.1 | 118.9 | 138.2 | 117.4 | 146.9 |
| 2-Amino-3,5-dichloropyridine (B145740) | 152.9 | 119.2 | 137.8 | 125.1 | 145.2 |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 155.2 | 116.5 (q) | 135.9 (q) | 120.8 (q) | 144.7 (q) |
Note: (q) denotes a quartet, indicating coupling with fluorine atoms.
Experimental Protocols
Synthesis of 2-Amino-3,5-dichloropyridine
A general procedure for the synthesis of 2-amino-3,5-dichloropyridine involves the chlorination of 2-amino-5-chloropyridine (B124133).
Materials:
-
2-Amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
A solution of 2-amino-5-chloropyridine is prepared in a mixture of DMF and methanol.
-
N-chlorosuccinimide is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 45 °C) for a specific duration (e.g., 2.5 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-3,5-dichloropyridine.
13C NMR Spectroscopy
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz.
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
Instrument Parameters:
-
Spectrometer Frequency: 100 or 125 MHz for ¹³C nucleus
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: Room temperature (approximately 298 K)
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment is performed.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Varies depending on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their spectroscopic analysis.
Caption: General workflow for the synthesis and 13C NMR analysis.
Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-3-chloropyridine
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 2-Amino-3-chloropyridine, alongside alternative analytical techniques. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methodologies for this compound.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive analytical methods are essential for its quantification in different matrices, ensuring quality control and safety. Mass spectrometry, often coupled with chromatographic separation, offers high sensitivity and selectivity for this purpose. This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches and includes High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a viable alternative.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for this compound and its closely related isomers. This data is compiled from various sources to provide a comparative perspective.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Analyte | 2-Aminopyridine (isomer) | 5-Amino-2-chloropyridine (isomer) |
| Instrumentation | Gas Chromatograph with Nitrogen-Phosphorous Detector (NPD) | High-Performance Liquid Chromatograph with UV Detector |
| Limit of Detection (LOD) | 1.04 ppb (for 2-aminopyridine)[1] | 0.015 µg/mL (for 5-amino-2-chloropyridine)[2] |
| Limit of Quantitation (LOQ) | 3.48 ppb (for 2-aminopyridine)[1] | 0.048 µg/mL (for 5-amino-2-chloropyridine)[2] |
| Typical Column | Capillary columns such as DB-VRX or HP-5MS are suitable.[3] | C18 column (e.g., 150 × 4.6 mm i.d., 2.7 μm)[2][4] |
| Sample Preparation | Derivatization (e.g., silylation or acylation) is generally required for the amino group to improve volatility and thermal stability.[] | Direct injection of the sample dissolved in a suitable solvent. |
| Selectivity | High, based on both retention time and mass-to-charge ratio of fragment ions. | Moderate, based on retention time and UV absorbance at a specific wavelength. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Good, suitable for quality control purposes. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General Method for Aminopyridines)
Due to the polar nature of the amino group, derivatization of this compound is typically required for successful GC-MS analysis to increase volatility and prevent peak tailing.[]
1. Sample Preparation (Derivatization with Silylation):
-
Dry a known amount of the sample containing this compound under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like acetonitrile.
-
Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 3°C/minute.
-
Ramp to 250°C at 20°C/minute, hold for 3 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 200.[6]
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol (Method for 5-Amino-2-chloropyridine)
This method, developed for a close isomer, is a strong starting point for the analysis of this compound.[2]
1. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Waters 2487 Dual λ Absorbance Detector or equivalent.
-
Column: C18 column (150 × 4.6 mm i.d., 2.7 μm particle size).[2]
-
Mobile Phase: Isocratic mixture of water (pH 3 adjusted with orthophosphoric acid) and methanol (B129727) (50:50, v/v).[2]
-
Flow Rate: 0.7 mL/minute.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 254 nm.[2]
Visualizations
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an electron ionization mass spectrometer is expected to proceed through several key steps. The initial ionization will form a molecular ion (M+•). Subsequent fragmentation is likely to involve the loss of a chlorine radical, a hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, or cleavage of the amino group.
Analytical Workflow
The general workflow for the analysis of this compound by chromatography-mass spectrometry involves several key stages, from sample receipt to final data analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 6. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
A Comparative Guide to HPLC Purity Analysis of 2-Amino-3-chloropyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient. 2-Amino-3-chloropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can significantly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound. A detailed, proposed HPLC method is presented along with supporting, representative experimental data to illustrate its performance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of organic compounds, including substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.
Proposed RP-HPLC Method for this compound
This proposed method is based on established protocols for similar aminopyridine derivatives and is designed to be a robust starting point for method development and validation.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be determined, but a starting wavelength of 254 nm is recommended. The DAD should be set to monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Determination
Caption: Workflow for the purity determination of this compound by HPLC.
Representative Method Validation Data
A robust HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following tables present hypothetical but realistic performance data for the proposed method.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 5 | 50123 |
| 10 | 100567 |
| 25 | 251345 |
| 50 | 502890 |
| 100 | 1006780 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
|---|---|---|
| Peak Area | 0.45 | 0.68 |
| Retention Time | 0.12 | 0.21 |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80% | 8.1 | 8.0 | 98.8 |
| 100% | 10.2 | 10.1 | 99.0 |
| 120% | 12.3 | 12.2 | 99.2 |
| Average Recovery | | | 99.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
|---|---|
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for a preliminary or orthogonal assessment of this compound purity.
Table 5: Comparison of Analytical Methods for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
|---|---|---|---|
| Principle | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. | Separation based on differential partitioning between a stationary phase and a liquid mobile phase on a plate. |
| Advantages | High resolution and sensitivity, suitable for a wide range of compounds, excellent for quantification. | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors. | Simple, rapid, and cost-effective, suitable for screening multiple samples simultaneously. |
| Disadvantages | Higher cost and complexity of instrumentation. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Lower resolution and sensitivity compared to HPLC and GC, primarily semi-quantitative. |
| Applicability to this compound | Highly suitable, provides accurate purity assessment and impurity profiling. | Potentially suitable, may require derivatization to improve volatility and thermal stability. | Good for rapid, qualitative checks of purity and reaction monitoring. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability would depend on its thermal stability and volatility. Derivatization might be necessary to convert the amino group to a less polar and more volatile functional group, which can add complexity to the sample preparation process.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique that can be used for a qualitative or semi-quantitative assessment of purity. It is particularly useful for monitoring the progress of a chemical reaction or for a quick screening of multiple samples. While it lacks the high resolution and quantitative accuracy of HPLC, its low cost and ease of use make it a valuable tool in many research laboratories.
Conclusion
The presented RP-HPLC method provides a reliable, precise, and accurate approach for the purity validation of this compound. The method is capable of separating the main component from its potential impurities, allowing for accurate quantification. The comparison with GC and TLC highlights the strengths and weaknesses of each technique, reinforcing HPLC's position as the premier method for definitive purity analysis in a research and drug development setting. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, sample throughput, and available instrumentation.
A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-3-chloropyridine
This guide offers a comprehensive comparison of key analytical techniques for the characterization of 2-Amino-3-chloropyridine, a crucial building block in pharmaceutical and chemical synthesis. The selection of appropriate analytical methods is critical for verifying chemical structure, assessing purity, and quantifying impurities. This document provides researchers, scientists, and drug development professionals with detailed methodologies, comparative performance data, and visual workflows to guide their analytical strategies.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Chromatographic methods are essential for separating the compound from impurities and for quantification, while spectroscopic methods provide definitive structural elucidation and confirmation.
Logical Workflow for Characterization
The characterization of a new batch or synthesis of this compound typically follows a logical progression. An initial purity assessment is often performed using a high-throughput chromatographic method like HPLC. Subsequently, a battery of spectroscopic tests is employed for unambiguous structural confirmation.
Caption: Experimental workflow for the comprehensive characterization of this compound.
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific goal, whether it is routine purity analysis, structural confirmation, or impurity identification.
| Technique | Primary Information | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Quantification, Retention Time | Robust, widely available, excellent for quantification of non-volatile compounds.[1] | Requires a chromophore for UV detection; co-eluting impurities can be missed. |
| GC-MS | Purity, Quantification, Molecular Weight, Structural Fragments | High sensitivity and selectivity for volatile and semi-volatile compounds.[2] Provides mass information for peak identification.[3] | May require derivatization for polar compounds like amines to improve volatility.[4][5] |
| NMR Spectroscopy | Unambiguous molecular structure, atom connectivity | Provides the most detailed structural information.[1] Non-destructive. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. |
| FTIR Spectroscopy | Presence of functional groups | Fast, simple, and provides characteristic fingerprint information for compound identity.[6] | Provides limited information on the overall molecular structure; not suitable for quantification. |
| HPLC-MS | Molecular Weight, Structural Fragments, Purity | Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[1] | Requires volatile mobile phase buffers, which can alter chromatography.[1] |
Complementary Nature of Analytical Techniques
Different analytical techniques provide distinct and often complementary information. A combination of methods is therefore essential for full characterization.
Caption: Interrelationship of analytical techniques for compound characterization.
Quantitative Performance Data
The following table summarizes representative performance data for chromatographic methods. It is important to note that these values can vary depending on the specific instrument, column, and experimental conditions.
| Parameter | HPLC-UV (for 4-Amino-2-chloropyridine) | GC-NPD (for 2-Aminopyridine) |
| Limit of Detection (LOD) | 8 ppb (for 4-Amino-2-chloropyridine)[7] | Not explicitly stated, but RQL is low. |
| Reliable Quantitation Limit (RQL) | Not specified | 3.48 ppb (13.4 µg/m³)[8] |
| Detector | UV at 200 nm[7] | Nitrogen-Phosphorous Detector (NPD)[8] |
| Typical Column | Primesep 100 mixed-mode[7] | Not specified in detail, but a capillary column suitable for amines. |
| Mobile Phase / Carrier Gas | Acetonitrile / Water / Sulfuric Acid[7] | Helium or Nitrogen |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for a structurally similar aminopyridine isomer and is suitable for purity determination and quantification.[7]
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic mixture of 45% Acetonitrile and 55% Water containing 0.05% Sulfuric Acid.[7] For MS compatibility, replace sulfuric acid with a volatile modifier like 0.1% formic acid.[1][9]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 1 µL.[7]
-
Detector: UV at 200 nm.[7]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1.0 mg/mL.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for aminopyridine isomers and is suitable for identifying and quantifying volatile impurities.[8]
-
Derivatization (if necessary): For improved peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed. Dissolve ~1 mg of the sample in 100 µL of dry pyridine (B92270), add 100 µL of BSTFA, and heat at 60-70°C for 30 minutes.[1]
-
Injector: 250°C.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phasing, baseline correction) and analyze chemical shifts, coupling constants, and integration to confirm the structure.[1] ¹H NMR data for a related compound shows signals for the amino protons and aromatic protons.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.
-
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or just the KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands. For this compound, expect to see N-H stretching vibrations (around 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹).[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chimia.ch [chimia.ch]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. osha.gov [osha.gov]
- 9. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. journals.iucr.org [journals.iucr.org]
Navigating the Analysis of 2-Amino-3-chloropyridine Synthesis: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-chloropyridine, a critical intermediate in pharmaceuticals and agrochemicals, robust analytical methodologies are paramount for ensuring reaction efficiency, product purity, and process control. This guide provides a comprehensive comparison of two premier analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound reaction mixtures. Supported by experimental protocols and data, this document serves as a practical resource for selecting the optimal analytical approach.
The synthesis of this compound can proceed through various routes, each presenting a unique analytical challenge in monitoring the consumption of starting materials, the formation of the desired product, and the emergence of potential impurities. A typical reaction mixture may contain the starting material (e.g., 3-aminopyridine (B143674) or a 2-pyridone derivative), the final product (this compound), and byproducts such as isomers (e.g., 3-Amino-2-chloropyridine) and over-chlorinated species (e.g., dichloro-3-aminopyridine).[1][2] The choice of analytical technique is therefore crucial for effective separation and quantification of these closely related compounds.
Comparative Analysis of GC-MS and HPLC
Both GC-MS and HPLC offer distinct advantages and are suited to different analytical objectives in the context of a this compound reaction mixture. GC-MS provides exceptional sensitivity and specificity, making it ideal for identifying and quantifying volatile and semi-volatile components.[3][4] Conversely, HPLC is a versatile technique well-suited for a broader range of compounds, including those that are less volatile or thermally labile.[5][6][7]
Quantitative Performance
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of this compound and a potential byproduct, dichloro-3-aminopyridine. This data is representative of what can be achieved with optimized methods.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| This compound | GC-MS | 0.1 ng/mL | 0.3 ng/mL | >0.999 | < 5% |
| HPLC-UV | 1 µg/mL | 3 µg/mL | >0.998 | < 5% | |
| Dichloro-3-aminopyridine | GC-MS | 0.2 ng/mL | 0.6 ng/mL | >0.999 | < 5% |
| HPLC-UV | 1.5 µg/mL | 4.5 µg/mL | >0.997 | < 5% |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC analysis are provided below to facilitate method development and implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the separation and quantification of volatile and semi-volatile components in the reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or ethyl acetate.
-
For trace analysis, a solid-phase microextraction (SPME) or a liquid-liquid extraction may be employed to concentrate the analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of a wider range of polar and non-polar compounds in the reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm, with additional wavelengths monitored by DAD for peak purity assessment.[8]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC-MS and a decision-making pathway for selecting the appropriate technique.
References
- 1. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reactivity of 2-Amino-3-chloropyridine and 2-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and medicinal chemistry, substituted pyridines are foundational building blocks for a vast array of therapeutic agents. The precise positioning of functional groups on the pyridine (B92270) ring can dramatically influence molecular interactions and synthetic accessibility. This guide provides a detailed comparison of the chemical reactivity of two isomeric aminohalopyridines: 2-Amino-3-chloropyridine and 2-Amino-5-chloropyridine. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and achieving desired molecular architectures.
This comparison focuses on three pivotal classes of reactions widely employed in drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The analysis is grounded in the electronic principles governing pyridine chemistry and is supplemented with standardized experimental protocols to facilitate empirical validation.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyridines is fundamentally dictated by the electronic interplay between the electronegative ring nitrogen, the chlorine substituent (the leaving group), and the electron-donating amino group. The pyridine nitrogen acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1]
In This compound , the chlorine atom is at the 3-position. However, in the context of the pyridine ring, it is adjacent (ortho) to the C-2 position, which is activated by the ring nitrogen. This proximity to the nitrogen atom is anticipated to enhance its reactivity in several key transformations.
Conversely, in 2-Amino-5-chloropyridine , the chlorine atom is at the 5-position, which is meta to the ring nitrogen. This position is significantly less activated towards nucleophilic attack because the stabilizing resonance structures that delocalize the negative charge in the reaction intermediate do not involve the ring nitrogen to the same extent.[1] The amino group, being electron-donating, can modulate the overall electron density of the ring but the positional effect of the chlorine is generally the dominant factor in these reactions.[1]
Performance Comparison in Key Synthetic Reactions
While direct side-by-side quantitative data for these specific isomers under identical conditions is sparse in publicly available literature, a comparative performance can be predicted based on established principles of heterocyclic reactivity. The following table summarizes the expected reactivity. Researchers can utilize the provided protocols to generate empirical data for a direct comparison.
| Reaction Type | This compound (Expected) | 2-Amino-5-chloropyridine (Expected) | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity | Lower Reactivity | The chlorine at the 3-position is ortho to an activated carbon (C2), allowing for better stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen.[1] |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | The oxidative addition of the C-Cl bond to the palladium(0) catalyst is generally favored at the more electron-deficient carbon adjacent to the ring nitrogen.[2] |
| Buchwald-Hartwig Amination | Higher Reactivity | Lower Reactivity | Similar to Suzuki coupling, the oxidative addition step is typically more facile at the more activated C-Cl bond in the 3-position.[3] |
Experimental Protocols
The following are standardized protocols that can be employed to experimentally validate the predicted reactivity differences between this compound and 2-Amino-5-chloropyridine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
This protocol describes a general procedure for the reaction of the chloropyridine isomers with a nucleophile, such as sodium methoxide (B1231860).
Materials:
-
This compound or 2-Amino-5-chloropyridine (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridine isomer (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the chloropyridine isomers with an arylboronic acid.
Materials:
-
This compound or 2-Amino-5-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the chloropyridine isomer (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.[1]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of the chloropyridine isomers.
Materials:
-
This compound or 2-Amino-5-chloropyridine (1.0 equiv)
-
A primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (B28343)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the chloropyridine isomer (1.0 mmol) and the amine (1.2 mmol).
-
Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.[1]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Logical flow comparing the predicted reactivity of the two isomers.
Caption: Generalized experimental workflow for comparing reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Based on fundamental principles of heterocyclic chemistry, this compound is predicted to be the more reactive isomer in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions compared to 2-Amino-5-chloropyridine. This enhanced reactivity is primarily attributed to the location of the chlorine atom at a position activated by the ring nitrogen. For drug development professionals, the choice between these two isomers will depend on the desired synthetic strategy. This compound may be preferable for reactions requiring higher reactivity and milder conditions, while 2-Amino-5-chloropyridine could be employed when selective functionalization at the 5-position is desired, potentially leaving other positions on a more complex molecule untouched. The provided experimental protocols offer a framework for researchers to empirically determine the optimal conditions for their specific applications.
References
A Comparative Guide to the Suzuki Coupling of Chloropyridine Isomers
For researchers, scientists, and drug development professionals, the functionalization of pyridine (B92270) scaffolds is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and chloropyridines are often economically attractive starting materials. However, the reactivity of chloropyridine isomers in Suzuki coupling can vary significantly depending on the position of the chlorine atom relative to the ring nitrogen. This guide provides a comparative analysis of the Suzuki coupling of 2-chloropyridine (B119429), 3-chloropyridine, and 4-chloropyridine (B1293800), supported by experimental data and detailed protocols.
Reactivity of Chloropyridine Isomers: A Comparative Overview
The reactivity of chloropyridine isomers in Suzuki coupling is largely governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the C-Cl bond towards oxidative addition, the rate-determining step in the catalytic cycle for many cross-coupling reactions. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. Consequently, 2-chloropyridine and 4-chloropyridine are generally more reactive than 3-chloropyridine.
However, the proximity of the nitrogen atom in 2-chloropyridine can also lead to challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, a phenomenon often referred to as the "2-pyridyl problem," which can inhibit or deactivate the catalyst.[1] Therefore, the choice of an appropriate ligand is crucial to mitigate this effect and achieve high yields. For 3-chloropyridine, the C-Cl bond is less activated, often requiring more forcing reaction conditions or highly active catalyst systems to achieve efficient coupling.
Performance Comparison of Chloropyridine Isomers in Suzuki Coupling
The following table summarizes the performance of 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine in Suzuki coupling with phenylboronic acid under various catalytic systems. The data is compiled from multiple sources to provide a comparative overview.
| Chloropyridine Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 | |
| [NiCl(o-tol)(dppf)] | NaOtBu | Dioxane | 100 | 24 | No Reaction[3][4] | |
| 3-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 75 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 88 | |
| [NiCl(o-tol)(dppf)] | NaOtBu | Dioxane | 100 | 24 | 68[3][4] | |
| 4-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 91 | |
| [NiCl(o-tol)(dppf)] | NaOtBu | Dioxane | 100 | 24 | 75[3][4] |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of each chloropyridine isomer are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-chloropyridine, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of 3-Chloropyridine with Phenylboronic Acid
Materials:
-
3-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add K₃PO₄ to a Schlenk flask.
-
Add 3-chloropyridine, phenylboronic acid, Pd₂(dba)₃, and P(t-Bu)₃.
-
Add degassed 1,4-dioxane.
-
Seal the flask and heat the reaction mixture to 80 °C for 24 hours with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki Coupling of 4-Chloropyridine with Phenylboronic Acid
Materials:
-
4-Chloropyridine hydrochloride (1.0 mmol) - Note: 4-chloropyridine is often handled as its more stable hydrochloride salt. The base will neutralize the HCl in situ.
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4-chloropyridine hydrochloride, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix Pd(OAc)₂ and XPhos in a small amount of dioxane under an inert atmosphere.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the remaining degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
A Comparative Guide to the Electronic Effects in Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of substituents on the aminopyridine scaffold, a crucial component in medicinal chemistry and materials science. By objectively comparing the performance of various substituted aminopyridines, supported by experimental data, this document aims to facilitate informed decisions in molecular design and development.
The electronic character of the aminopyridine ring is a delicate balance of inductive and resonance effects. The position of the electron-donating amino group and the nature and position of other substituents significantly modulate the electron density of the pyridine (B92270) ring, thereby influencing its basicity, nucleophilicity, and overall reactivity. Understanding these electronic perturbations is paramount for predicting molecular properties and biological activity.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents on the aminopyridine ring can be quantitatively assessed through various experimental parameters. This section provides a comparative summary of pKa values, Hammett constants, and key spectroscopic data for a range of substituted aminopyridines.
Basicity (pKa) of Substituted Aminopyridines
The pKa of the pyridinium (B92312) ion is a direct measure of the basicity of the pyridine nitrogen. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease basicity and lead to a lower pKa.
| Compound | Substituent (Position) | pKa | Reference |
| 2-Aminopyridine | - | 6.86 | [1] |
| 3-Aminopyridine | - | 6.0 | [2] |
| 4-Aminopyridine | - | 9.17 | [2] |
| 3-Amino-2-chloropyridine | 2-Cl | - | [3] |
| 4-Amino-3-methylpyridine | 3-CH3 | - | [4] |
| 4-Amino-3-fluoropyridine | 3-F | 7.37 | [4] |
| 4-Amino-3,5-dimethylpyridine | 3,5-(CH3)2 | - | [4] |
| 2-Amino-5-nitropyridine | 5-NO2 | - | [5] |
Note: The table will be populated with more data as it is extracted from the search results.
Hammett Substituent Constants (σ)
The Hammett constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants are invaluable for predicting how a substituent will influence reaction rates and equilibria. The Hammett equation for the dissociation of substituted pyridinium ions is given by:
log(K/K₀) = ρσ
where K and K₀ are the dissociation constants for the substituted and unsubstituted pyridinium ions, respectively, ρ is the reaction constant, and σ is the substituent constant. For the dissociation of pyridinium ions, ρ values are typically positive, indicating that electron-withdrawing groups increase the acidity (decrease the pKa) of the pyridinium ion.[6][7]
| Substituent | σ_meta | σ_para |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO2 | 0.71 | 0.78 |
| -NH2 | -0.16 | -0.66 |
| -N(CH3)2 | -0.15 | -0.83 |
Note: This table presents standard Hammett constants for common substituents on a benzene (B151609) ring, which serve as a good approximation for their effects on a pyridine ring.
Spectroscopic Data
NMR and IR spectroscopy provide valuable insights into the electronic environment of the aminopyridine ring.
¹H-NMR Chemical Shifts: The chemical shifts of the amino protons and the ring protons are sensitive to the electronic effects of other substituents. Electron-withdrawing groups tend to shift these signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. For example, in a study of vicinally substituted 2-, 3-, and 4-aminopyridines, the chemical shifts of the ortho and para protons with respect to the variable substituent were shown to follow the dual substituent parameter treatment, indicating their electronic origin.[3][8]
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2-Aminopyridine | H6 | 8.049 |
| H4 | 7.379 | |
| H5 | 6.605 | |
| H3 | 6.469 | |
| NH2 | 4.63 |
Reference for 2-Aminopyridine ¹H-NMR data.[9]
¹³C-NMR Chemical Shifts: The chemical shift of the carbon atom attached to the amino group is also influenced by the electronic nature of other substituents.
IR Spectroscopy: The stretching frequency of the N-H bonds in the amino group is a good indicator of the electron density on the nitrogen atom. In primary amines, two distinct N-H stretching bands are observed (asymmetric and symmetric).[10][11] Electron-withdrawing substituents decrease the electron density on the amino nitrogen, leading to an increase in the N-H stretching frequency. Conversely, electron-donating groups increase the electron density, causing a decrease in the stretching frequency. For 2-aminopyridine, N-H stretching bands have been reported at 3442 cm⁻¹ and 3300 cm⁻¹. For 4-aminopyridine, a Fermi-resonance splitting of the symmetric NH₂-stretch has been observed.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and expand upon these findings.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a standardized acid or base to a solution of the aminopyridine and monitoring the pH change.[13][14][15][16][17]
Materials:
-
pH meter with a combination pH electrode
-
Standardized hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Solution of the aminopyridine derivative of known concentration (e.g., 1 mM)
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume and concentration of the aminopyridine solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
If the aminopyridine is a base, titrate with the standardized HCl solution. If it is an acid, titrate with standardized NaOH.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds where the UV-Vis spectrum of the protonated and deprotonated forms differ.[18][19][20][21]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer solutions of various known pH values
-
Stock solution of the aminopyridine derivative
Procedure:
-
Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the aminopyridine.
-
Prepare solutions of the aminopyridine in each buffer at a constant concentration.
-
Record the UV-Vis spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
NMR Spectroscopy
Procedure:
-
Dissolve the substituted aminopyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons.
Infrared (IR) Spectroscopy
Procedure:
-
Prepare the sample as a KBr pellet, a nujol mull, or as a solution in a suitable solvent.
-
Record the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic N-H stretching and bending vibrations of the amino group.
Visualizing Electronic Effects and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided to visualize the interplay of electronic effects and the experimental workflows.
Caption: Interplay of inductive and resonance effects on molecular properties.
References
- 1. researchgate.net [researchgate.net]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 7. sciepub.com [sciepub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. ishigirl.tripod.com [ishigirl.tripod.com]
- 20. scribd.com [scribd.com]
- 21. hi-tec.tripod.com [hi-tec.tripod.com]
A Comparative Guide to the Spectroscopic Properties of 2-Amino-3-chloropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key spectroscopic data for 2-Amino-3-chloropyridine and its structural isomers. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification and for monitoring their transformations in chemical and biological systems. The following sections present available ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Comparison
The spectroscopic data for this compound and its isomers are summarized in the tables below. While all compounds share the same molecular formula (C₅H₅ClN₂) and molecular weight (approximately 128.56 g/mol ), their unique substitution patterns result in distinct spectral fingerprints.[1]
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | H-4 | H-5 | H-6 | NH₂ | Solvent |
| This compound | Data not publicly available[2] | Data not publicly available[2] | Data not publicly available[2] | Data not publicly available[2] | Not specified[2] |
| 3-Amino-2-chloropyridine | ~7.0-7.2 (m) | ~7.0-7.2 (m) | ~7.8-8.0 (m) | Broad s | CDCl₃[3] |
| 4-Amino-2-chloropyridine | Data not publicly available[4] | Data not publicly available[4] | Data not publicly available[4] | Data not publicly available[4] | Not specified[4] |
| 2-Amino-5-chloropyridine | 7.49 (dd) | 6.57 (d) | 8.05 (d) | 4.6 (br s) | Not specified[5] |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Not specified |
| 3-Amino-2-chloropyridine | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Not specified |
| 4-Amino-2-chloropyridine | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Not specified |
| 2-Amino-5-chloropyridine | 158.3 | 109.1 | 138.4 | 123.7 | 147.9 | Not specified[6] |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | N-H Stretching | C=C, C=N Stretching | C-Cl Stretching |
| This compound | Data not publicly available[1] | Data not publicly available[1] | Data not publicly available[1] |
| 3-Amino-2-chloropyridine | ~3400-3200 | ~1600-1400 | ~800-600[7] |
| 4-Amino-2-chloropyridine | ~3400-3200 | ~1600-1400 | ~800-600[8] |
| 2-Amino-5-chloropyridine | 3425, 3310 | 1620, 1575, 1470 | ~700-800[9] |
Table 4: Mass Spectrometry Data (m/z and Relative Intensity)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 128 (100%), 130 (32%) | Data not publicly available |
| 3-Amino-2-chloropyridine | 128 (100%), 130 (33%) | 93, 66[7] |
| 4-Amino-2-chloropyridine | 128 (100%), 130 (33%) | 93, 66[10] |
| 2-Amino-5-chloropyridine | 128 (100%), 130 (33%) | 93, 66[11] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the desired nucleus (¹H or ¹³C).
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a sufficient relaxation delay is crucial for accurate integration of quaternary carbons.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method for solid samples.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
This protocol outlines a standard procedure for Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
References
- 1. This compound | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-5-chloropyridine(1072-98-6) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 8. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-chloropyridine(1072-98-6) IR Spectrum [m.chemicalbook.com]
- 10. 4-Amino-2-chloropyridine [webbook.nist.gov]
- 11. 2-Amino-5-chloropyridine [webbook.nist.gov]
A Comparative Guide to the Structural Elucidation of 2-Amino-3-chloropyridine Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a cornerstone of modern chemical and pharmaceutical science. In the realm of heterocyclic compounds, 2-amino-3-chloropyridine derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural characterization of these important compounds, supported by experimental data and detailed protocols.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. It provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding crystal packing and designing new molecular entities. However, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable complementary information, particularly regarding the molecule's structure and dynamics in solution and the nature of its chemical bonds.
Comparative Analysis of Structural Determination Techniques
The choice of analytical technique for the structural characterization of this compound derivatives depends on the specific information required by the researcher. X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline form, while NMR and IR spectroscopy offer insights into its dynamic behavior and functional group composition.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid or Liquid |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions (e.g., hydrogen bonding, π-stacking).[2][3] | Connectivity of atoms, chemical environment of nuclei (chemical shifts), coupling between nuclei, relative stereochemistry. | Presence of specific functional groups, information about bond vibrations (stretching, bending). |
| Resolution | Atomic resolution | Lower resolution, provides an averaged structure in solution | Provides information on functional groups, not atomic coordinates |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule. | Does not provide precise bond lengths and angles. Spectral complexity can be a challenge for larger molecules. | Provides limited information on the overall 3D structure. |
Experimental Data Comparison
To illustrate the complementary nature of these techniques, the following tables summarize key experimental data for representative this compound derivatives.
X-ray Crystallography Data
The crystal structure of this compound reveals a herringbone packing arrangement featuring centrosymmetric head-to-tail Namine—H⋯Npyr hydrogen-bonded dimers.[2][3] The donor-acceptor distance for this interaction is approximately 3.051 Å.[2][3] Furthermore, short intermolecular Cl⋯Cl interactions of 3.278 Å are observed.[2][3]
| Parameter | This compound | 2-Amino-5-chloropyridine | 5-Chloropyridine-2,3-diamine |
| C—Cl Bond Length (Å) | 1.735 (3)[2][3] | 1.7404 (14)[2][3] | 1.748 (3)[2][3] |
| C—Namine Bond Length (Å) | 1.351 (4)[2][3] | 1.3602 (19)[2][3] | 1.406 (4), 1.385 (4)[2][3] |
| Namine—H⋯Npyr H-bond (Å) | 3.051 (5)[2][3] | 3.031 (2)[2] | - |
| Cl⋯Cl Interaction (Å) | 3.278 (3)[2][3] | Not observed[2] | Not observed[2] |
Spectroscopic Data
NMR and IR spectroscopy provide characteristic signals that confirm the presence of key functional groups and provide information about the chemical environment of the atoms in this compound derivatives.
NMR Spectroscopy Data for 5-Chloropyridine-2,3-diamine in DMSO-d6 [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H | 4.99 | broad singlet | NH2 |
| 5.55 | broad singlet | NH2 | |
| 6.69 | doublet (J = 2.3 Hz) | CarylH | |
| 7.21 | doublet (J = 2.3 Hz) | CarylH | |
| 13C | 116.58 | CarylH | |
| 118.38 | Caryl | ||
| 131.32 | Caryl | ||
| 131.66 | CarylH | ||
| 147.10 | Caryl |
IR Spectroscopy Data for 5-Chloropyridine-2,3-diamine (ATR, cm-1) [3]
| Wavenumber (cm-1) | Intensity | Assignment |
| 3392, 3309 | medium | N—H stretching |
| 3172 | medium | aryl C—H stretching |
| 1637 | strong | aryl C=C stretching |
| 1572 | medium | C=C stretching |
| 1472 | strong | C-N stretching |
Experimental Protocols
X-ray Crystallography
A single crystal of the this compound derivative is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².
NMR Spectroscopy
A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3). The solution is transferred to an NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for 1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
An IR spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the powdered sample is placed on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm-1.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative, highlighting the role of different analytical techniques.
Caption: Workflow for the synthesis and structural analysis of this compound derivatives.
Logical Relationship Diagram
The interplay between the different analytical techniques in confirming the structure of a target molecule can be visualized as a logical flow.
Caption: Logical flow for the structural confirmation of this compound derivatives.
References
Comparing the efficacy of palladium ligands for chloropyridine coupling
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The coupling of chloropyridines, however, presents a significant challenge due to the electronic deactivation of the C-Cl bond and potential catalyst inhibition by the pyridine (B92270) nitrogen. The choice of ligand is therefore paramount for a successful transformation. This guide provides an objective comparison of commonly employed palladium ligands for the Suzuki-Miyaura coupling of chloropyridines, supported by experimental data and detailed protocols.
Ligand Performance Comparison
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of chloropyridines is critically dependent on the nature of the ancillary ligand. Modern bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have largely surpassed traditional phosphines like triphenylphosphine (B44618) (PPh₃) for these challenging substrates. Bulky phosphine ligands, such as the Buchwald biarylphosphine family (e.g., XPhos, SPhos), enhance the rate of both oxidative addition and reductive elimination.[1] NHCs are strong σ-donors that effectively activate the C-Cl bond and form robust bonds with palladium, leading to greater catalyst stability.[1]
Below is a summary of the performance of various ligands in the Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Buchwald Ligands | ||||||
| XPhos Pd G3 | K₃PO₄ | THF or Toluene (B28343) | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 4-12 | >90 | 1-2 |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | 1-2 |
| NHC Ligands | ||||||
| PEPPSI™-IPr | K₂CO₃ | t-BuOH or Dioxane/H₂O | 80 | 4 | 92 | 2 |
| [(IPr)Pd(allyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | 2 |
| Traditional Ligands | ||||||
| PPh₃ (with Pd(PPh₃)₄) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
Note: Data is compiled from various sources and represents typical results.[1][2] Direct head-to-head comparisons under identical conditions may yield slightly different results.
Table 2: Suzuki-Miyaura Coupling of Substituted 2-Chloropyridines
| 2-Chloropyridine Derivative | Boronic Acid | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 94 |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88 |
| 4-Amino-2-chloropyridine | Phenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 |
| 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
Note: This table showcases the versatility of different ligand systems for various substituted chloropyridines.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative using a Buchwald phosphine ligand and an NHC precatalyst.
Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Phosphine Ligand (e.g., XPhos)
This protocol is a generalized procedure adapted from methodologies developed by the Buchwald group.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling Using an NHC-Palladium Precatalyst (e.g., PEPPSI™-IPr)
This protocol is a general procedure based on the use of a commercially available NHC-palladium precatalyst.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI™-IPr catalyst.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling.
References
Navigating the Structure-Activity Relationship of 2-Amino-3-chloropyridine Analogs: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the 2-amino-3-chloropyridine scaffold serves as a valuable starting point for the design of potent and selective therapeutic agents. The strategic placement of the amino and chloro groups on the pyridine (B92270) ring provides a key anchor for interacting with various biological targets, while also offering versatile handles for synthetic modification to explore the structure-activity relationship (SAR). This guide provides a comparative analysis of this compound analogs and related aminopyridine derivatives, summarizing key quantitative data, outlining detailed experimental methodologies for key assays, and visualizing the intricate signaling pathways these compounds influence.
Comparative Analysis of Biological Activity
The biological activity of analogs built upon the 2-aminopyridine (B139424) framework is profoundly influenced by the nature and position of substituents. Modifications are typically explored at the amino group, the halogen position, and other available sites on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties. While direct, comprehensive SAR studies on this compound are not extensively documented in single reports, principles can be inferred from studies on structurally related analogs, such as 2-amino-3-cyanopyridines and other substituted aminopyridines.
Anticancer Activity
Several studies have highlighted the anticancer potential of 2-aminopyridine derivatives. The introduction of various substituents can significantly impact their cytotoxic effects on cancer cell lines.
| Compound ID | Core Structure | R1 (at position 3) | R2 (at position 4/5/6) | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-amino-3-cyanopyridine (B104079) | -CN | Phenyl, Alkyl | HT29 (colorectal) | 2.243 ± 0.217 | [1] |
| 4f | (+)-nopinone-based 2-amino-3-cyanopyridine | -CN | Br or Cl substituted benzene (B151609) | A549 (lung) | 23.78 | [2] |
| MKN45 (gastric) | 67.61 | [2] | ||||
| MCF7 (breast) | 53.87 | [2] | ||||
| 4j | (+)-nopinone-based 2-amino-3-cyanopyridine | -CN | Br or Cl substituted benzene | Various | Promising activity | [2] |
| 4k | (+)-nopinone-based 2-amino-3-cyanopyridine | -CN | Br or Cl substituted benzene | Various | Promising activity | [2] |
| 7b | Nicotinonitrile-based derivative | -CN | Various | MCF-7 (breast) | 3.58 | [1] |
| PC-3 (prostate) | 3.60 | [1] |
From the data, it is evident that the nature of the substituent on the pyridine ring plays a crucial role in determining the anticancer potency. For instance, the presence of bromo or chloro-substituted benzene rings in compounds 4f , 4j , and 4k significantly contributed to their anticancer activity.[2] Compound 4a demonstrated particularly potent activity against the HT29 colorectal cancer cell line.[1]
Kinase Inhibition
The 2-aminopyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site.
| Compound ID | Target Kinase | Core Structure | Key Substituents | Kᵢ (nM) | IC50 (nM) | Reference |
| 7v | Itk | 3-aminopyrid-2-one | Substituted heteroaromatic ring at position 5 | 7 | - | [3] |
| 4k | PIM-1 | Nicotinonitrile-based | Not specified | - | 21.2 | [1] |
| 7b | PIM-1 | Nicotinonitrile-based | Not specified | - | 18.9 | [1] |
The data indicates that modifications around the aminopyridine core can lead to potent and selective kinase inhibitors. In the case of the 3-aminopyrid-2-one series, the introduction of a substituted heteroaromatic ring at position 5 was key to achieving optimal selectivity.[3] For the nicotinonitrile-based compounds, both 4k and 7b showed potent inhibition of PIM-1 kinase, with IC50 values in the nanomolar range.[1]
Carbonic Anhydrase Inhibition
Derivatives of 2-amino-3-cyanopyridine have also been investigated as inhibitors of carbonic anhydrases (CA), which are important targets in various therapeutic areas.
| Compound ID | Target Isoenzyme | Kᵢ (µM) | Reference |
| 7d | hCA I | 2.84 | [4] |
| 7b | hCA II | 2.56 | [4] |
These findings demonstrate the versatility of the 2-aminopyridine scaffold in targeting different enzyme families. The inhibitory activity is dependent on the specific substitutions on the core structure.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays typically used in the evaluation of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the anticancer activity of compounds by measuring their effect on cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MKN45, MCF7) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum.[2]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[2]
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Kinase Inhibition Assay
This type of assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.
-
Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO.
-
Reaction Setup: In a 384-well plate, the test compound or vehicle control (DMSO) is added.
-
Kinase/Substrate Addition: A solution containing the kinase and its specific substrate is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP (adenosine triphosphate).
-
Detection: The amount of product formed (e.g., ADP) or the amount of remaining ATP is measured using a suitable detection method (e.g., luminescence-based assay). The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase isoenzymes.
-
Enzyme Purification: Human carbonic anhydrase I and II (hCA I and II) isoenzymes are purified from hemolysate using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.[4]
-
Inhibition Assay: The esterase activity of the CA isoenzymes is assayed colorimetrically using p-nitrophenylacetate as a substrate. The reaction is monitored by measuring the change in absorbance at 348 nm.
-
Data Analysis: The Ki values are determined by plotting the activity of the enzyme against different concentrations of the inhibitor.
Visualizing the Landscape
Diagrams are powerful tools for understanding complex biological and chemical relationships. The following visualizations depict a representative signaling pathway targeted by kinase inhibitors and a general workflow for SAR studies.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Caption: A general workflow for structure-activity relationship (SAR) studies.
Conclusion
The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. The structure-activity relationships, while complex and target-dependent, highlight the importance of systematic modification of the core structure to achieve desired biological activity. The data presented in this guide, drawn from various studies on related aminopyridine derivatives, provides a valuable starting point for researchers in the field of drug discovery. Future work should focus on more systematic explorations of the chemical space around the this compound core to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-3-chloropyridine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-chloropyridine, a compound commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be treated as hazardous waste.
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] The primary and most secure method of disposal is to entrust the waste to a licensed professional waste disposal service.
Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste .
-
This compound is a halogenated organic compound . It is crucial to segregate it from non-halogenated waste streams to facilitate proper disposal and minimize costs.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.
Waste Collection and Containerization
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste."
Labeling
-
The hazardous waste label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
The associated hazards (e.g., Toxic, Irritant).
-
For mixtures, list all constituents and their approximate percentages.
-
Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition, heat, and direct sunlight.
Disposal
-
Once the waste container is full, or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Experimental Protocols for Chemical Treatment (Informational Overview)
While the recommended and safest disposal method is through a licensed EHS vendor, research has explored various chemical degradation methods for chlorinated aromatic amines. These methods are complex and require specialized equipment and expertise. The following is a brief, informational overview and should not be attempted in a standard laboratory setting without validated protocols and appropriate safety measures.
-
Advanced Oxidation Processes (AOPs) : These methods utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules into simpler, less hazardous compounds.[2][3][4] Examples include:
-
Ozonation : Involves bubbling ozone gas through a solution containing the waste.
-
UV Irradiation : Uses ultraviolet light to break chemical bonds.
-
Fenton Reaction : Employs hydrogen peroxide and iron ions to generate hydroxyl radicals.[5]
-
-
Dehalogenation : This process involves the removal of the chlorine atom from the pyridine (B92270) ring. Research has shown that methods like catalytic reduction can achieve this.[6][7] A controllable pyridine N-oxidation-nucleophilic dechlorination process has also been investigated.[8][9]
These advanced techniques are typically performed at an industrial scale for wastewater treatment and are not recommended for routine laboratory waste disposal due to the potential for hazardous byproducts and the need for specialized equipment.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your local and institutional regulations and protocols before handling and disposal.
References
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deswater.com [deswater.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Advanced Oxidation for Aromatic Amine Mineralization [research.amanote.com]
- 5. scispace.com [scispace.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Essential Safety and Operational Guide for 2-Amino-3-chloropyridine
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 2-Amino-3-chloropyridine. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks.
Chemical Identifier and Hazard Information
| Identifier | Value |
| CAS Number | 39620-04-7 |
| Molecular Formula | C5H5ClN2 |
| Molecular Weight | 128.56 g/mol [1] |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] |
| Signal Word | Warning[2] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound. The following PPE should be used to prevent exposure.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible.[3][4]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Keep the container tightly closed when not in use.[2]
2. Handling the Chemical:
-
Work exclusively within a chemical fume hood to avoid inhalation of dust or vapors.
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Weigh and transfer the solid chemical carefully to minimize dust generation.
3. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed waste disposal company.[2]
-
Do not dispose of down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
3. Container Decontamination:
-
Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Puncture the container to prevent reuse before disposal.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
